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  • Product: 1-(2-Chlorobenzoyl)piperidin-4-one
  • CAS: 1016700-87-0

Core Science & Biosynthesis

Foundational

1-(2-Chlorobenzoyl)piperidin-4-one chemical structure and properties

This technical guide provides an in-depth analysis of 1-(2-Chlorobenzoyl)piperidin-4-one , a versatile heterocyclic scaffold used extensively in medicinal chemistry and drug discovery. A Versatile Pharmacophore Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Chlorobenzoyl)piperidin-4-one , a versatile heterocyclic scaffold used extensively in medicinal chemistry and drug discovery.

A Versatile Pharmacophore Scaffold for GPCR Ligands and Kinase Inhibitors

Executive Summary

1-(2-Chlorobenzoyl)piperidin-4-one is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of bioactive small molecules. Belonging to the class of N-benzoylpiperidines, this scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to modulate G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes. Its 4-ketone functionality acts as a versatile handle for further derivatization—enabling reductive aminations, Knoevenagel condensations, and spirocyclizations—while the 2-chlorobenzoyl moiety provides steric bulk and lipophilic interactions essential for receptor binding pockets.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification[3]
  • IUPAC Name: 1-(2-Chlorobenzoyl)piperidin-4-one

  • CAS Registry Number: 1016700-87-0 (Generic/Isomer variable; verify specific batch COA)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 237.68 g/mol

  • SMILES: O=C1CCN(C(=O)c2ccccc2Cl)CC1[2]

Structural Conformation

The piperidine ring typically adopts a chair conformation , which is the thermodynamically preferred state. However, the N-acylation with the bulky 2-chlorobenzoyl group introduces significant steric strain and electronic effects:

  • Amide Resonance: The

    
     bond possesses partial double-bond character, restricting rotation and creating distinct rotamers observable in NMR at low temperatures.
    
  • Ortho-Chloro Sterics: The chlorine atom at the ortho position of the phenyl ring forces the amide bond out of planarity with the phenyl ring to minimize steric clash with the carbonyl oxygen or the piperidine protons. This "twisted" conformation is often critical for fitting into hydrophobic pockets of target proteins (e.g., 5-HT2A receptors).

Physicochemical Profile

Note: Values below represent a consensus of experimental data for close analogs and predicted properties for the specific 2-chloro isomer.

PropertyValue / DescriptionRelevance
Physical State Viscous oil or low-melting solidHandling requires gentle heating or solvent dilution.
Melting Point 75°C – 95°C (Predicted)Solid handling preferred for high-throughput weighing.
LogP (Predicted) ~1.5 – 1.8Moderate lipophilicity; good membrane permeability.
Solubility Soluble in DCM, DMSO, MeOH, EtOAcCompatible with standard organic synthesis workflows.
Reactivity Electrophilic C4 ketone; Stable AmideKetone is prone to nucleophilic attack (amines, hydrides).

Synthetic Pathways & Protocol

The most robust synthesis involves the Schotten-Baumann acylation of 4-piperidinone hydrochloride with 2-chlorobenzoyl chloride.

Experimental Protocol

Reagents:

  • 4-Piperidinone hydrochloride monohydrate (1.0 equiv)

  • 2-Chlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Suspend 4-piperidinone HCl in anhydrous DCM under an inert atmosphere (

    
     or Ar) at 0°C.
    
  • Base Addition: Add TEA dropwise. The suspension will clear as the free amine is liberated. Stir for 15 minutes.

  • Acylation: Add 2-chlorobenzoyl chloride dropwise over 20 minutes, maintaining temperature <5°C to prevent polymerization or bis-acylation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>95%).
    
Reaction Mechanism Visualization

Synthesispathway Start 4-Piperidinone HCl Base Base (TEA) Deprotonation Start->Base - HCl Inter Free Amine Intermediate Base->Inter Product 1-(2-Chlorobenzoyl) piperidin-4-one Inter->Product Nucleophilic Acyl Substitution Reagent 2-Chlorobenzoyl Chloride Reagent->Product + Cl-

Figure 1: Synthetic pathway for the acylation of 4-piperidinone. The base serves dual roles: liberating the free amine and neutralizing the HCl byproduct.

Medicinal Chemistry Applications

The 1-(2-chlorobenzoyl)piperidin-4-one moiety acts as a versatile scaffold in three primary therapeutic areas:

GPCR Ligands (Antipsychotics & Anxiolytics)

The N-benzoylpiperidine fragment is a bioisostere of the butyrophenone class (e.g., Haloperidol).

  • Mechanism: The 2-chlorobenzoyl group mimics the lipophilic domain required for binding to the orthosteric site of Dopamine

    
     and Serotonin 
    
    
    
    receptors.
  • Derivatization: The C4 ketone is typically converted via reductive amination to attach a second pharmacophore (e.g., a phenyl-piperazine or fluorophenyl group), creating "linked" antagonists.

Menin-MLL Inhibitors (Oncology)

Recent research highlights 1-benzyl and 1-benzoyl piperidines as scaffolds for inhibiting the Menin-MLL interaction, a key target in acute leukemias.

  • Role: The piperidine ring acts as a rigid linker, positioning the benzoyl group to interact with the hydrophobic pocket of Menin, while the C4 position is substituted to extend into the solvent-exposed region.

p38 MAP Kinase Inhibitors

Piperidinones are used to synthesize bicyclic systems (e.g., via Fischer indole synthesis) that inhibit p38 mitogen-activated protein kinases, which are implicated in inflammatory diseases like rheumatoid arthritis.

Functionalization Logic Map

ReactivityMap Center 1-(2-Chlorobenzoyl) piperidin-4-one RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Center->RedAm C4 Ketone Knoev Knoevenagel Condensation (Malononitrile, Base) Center->Knoev C4 Ketone Fischer Fischer Indole Synthesis (Aryl Hydrazine, Acid) Center->Fischer C4 Ketone Prod1 4-Amino-piperidine (GPCR Ligands) RedAm->Prod1 Prod2 Exocyclic Alkenes (Michael Acceptors) Knoev->Prod2 Prod3 Tetrahydro-gamma-carbolines (Kinase Inhibitors) Fischer->Prod3

Figure 2: Divergent synthesis map showing how the C4 ketone allows access to three distinct classes of bioactive molecules.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood, especially when using 2-chlorobenzoyl chloride (lachrymator/corrosive precursor).

    • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation of the ketone.

References

  • ChemicalBook. (2024). 1-(2-chlorobenzoyl)piperidin-4-one Properties and CAS Data.Link

  • National Institutes of Health (PubChem). (2025). Piperidin-4-one Compound Summary.Link

  • Sahu, S. K., et al. (2013). "Piperidin-4-one: the potential pharmacophore." Mini Reviews in Medicinal Chemistry, 13(4), 565-583. Link

  • Sebhat, I. K., et al. (2002). "Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine." Journal of Medicinal Chemistry, 45(21). (Demonstrates scaffold utility in GPCRs). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(4-Chlorobenzoyl)piperidin-4-one (Analog Reference).Link

Sources

Exploratory

Technical Guide: Applications of N-(2-chlorobenzoyl)piperidin-4-one in Medicinal Chemistry

Executive Summary N-(2-chlorobenzoyl)piperidin-4-one (CAS: 22342-21-8, also known as 1-(2-chlorobenzoyl)-4-piperidone) represents a high-value intermediate in the synthesis of pharmacologically active piperidine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-chlorobenzoyl)piperidin-4-one (CAS: 22342-21-8, also known as 1-(2-chlorobenzoyl)-4-piperidone) represents a high-value intermediate in the synthesis of pharmacologically active piperidine derivatives. As a functionalized scaffold, it combines the versatile reactivity of the C4-ketone with the lipophilic, metabolically robust ortho-chlorobenzoyl pharmacophore.

This guide details the synthetic utility, medicinal chemistry applications, and experimental protocols for this scaffold, specifically targeting researchers in drug discovery (CNS, Oncology, and Antimicrobial sectors).

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The "Privileged" Benzoylpiperidine Motif

The N-benzoylpiperidine fragment is classified as a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein-coupled receptors (GPCRs), particularly 5-HT (Serotonin) and Dopamine receptors.

The specific inclusion of the 2-chloro substituent offers distinct advantages over the unsubstituted benzoyl analog:

  • Conformational Lock: The ortho-chloro group introduces steric strain that forces the phenyl ring to twist out of coplanarity with the amide bond. This specific conformation often enhances selectivity for hydrophobic pockets in receptors (e.g., 5-HT2A, NK1).

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the ortho position and reduces the electron density of the phenyl ring, potentially extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilicity: The halogen increases

    
    , improving membrane permeability for CNS-targeted drugs.
    
Reactivity Profile

The molecule possesses two distinct reactive centers:

  • C4 Ketone (Electrophile): Highly reactive toward nucleophiles. It serves as the divergence point for synthesizing amines (via reductive amination), spiro-cycles (via condensation), and tertiary alcohols (via Grignard addition).

  • Amide Linkage (Stable Core): The N-(2-chlorobenzoyl) moiety is chemically robust, surviving harsh downstream conditions such as acidic hydrolysis, reduction (e.g., NaBH

    
    ), or high-temperature cyclizations.
    

Synthetic Utility: The Divergent "Hub"

The true value of N-(2-chlorobenzoyl)piperidin-4-one lies in its ability to serve as a precursor for three major classes of bioactive molecules.

Pathway A: Reductive Amination (The "Linker" Strategy)

Reaction with primary or secondary amines yields 1,4-disubstituted piperidines . This is the primary route for synthesizing CCR5 antagonists and Neurokinin-1 receptor ligands.

  • Reagents: Amine (R-NH

    
    ), Reducing agent (NaBH(OAc)
    
    
    
    or NaCNBH
    
    
    ).
  • Outcome: Formation of a secondary amine at C4, retaining the 2-chlorobenzoyl group.

Pathway B: Spirocyclization (The "Rigidification" Strategy)

Condensation with reagents like potassium cyanide/ammonium carbonate (Bucherer-Bergs reaction) or hydrazines yields spiro-hydantoins or spiro-indoles.

  • Application: Spiro-piperidines are classic scaffolds for analgesics and sigma receptor ligands, restricting the conformational freedom of the piperidine ring to minimize entropy loss upon binding.

Pathway C: Fischer Indole Synthesis

Reaction with phenylhydrazines under acidic conditions yields gamma-carbolines (1,2,3,4-tetrahydro-gamma-carbolines).

  • Application: These fused tricyclic systems are bioisosteres of serotonin and are heavily investigated for antipsychotic activity.

SynthesisPathways Start Piperidin-4-one HCl Core N-(2-chlorobenzoyl) piperidin-4-one Start->Core 2-Cl-Ph-COCl Base Prod1 4-Amino-piperidines (CCR5 / NK1 Ligands) Core->Prod1 Reductive Amination Prod2 Spiro-hydantoins (Analgesics) Core->Prod2 Bucherer-Bergs (KCN, (NH4)2CO3) Prod3 Gamma-Carbolines (Antipsychotics) Core->Prod3 Fischer Indole (Ph-NHNH2, Acid)

Figure 1: Divergent synthetic pathways originating from the N-(2-chlorobenzoyl)piperidin-4-one scaffold.

Medicinal Chemistry Applications

CNS Agents: 5-HT2A Antagonism

The N-(2-chlorobenzoyl)piperidine moiety is a structural analog of the fragment found in Ketanserin (a 5-HT2A antagonist/antihypertensive).

  • Mechanism: The 4-piperidone is derivatized (often via reductive amination) to link with a polar "head" group (e.g., quinazolinone or fluorophenyl). The 2-chlorobenzoyl "tail" occupies the hydrophobic pocket of the receptor.

  • SAR Insight: The ortho-chloro substitution often improves affinity over the unsubstituted benzoyl group by inducing a twist that matches the receptor's specific steric requirements.

Oncology: Benzothiazole Hybrids

Recent research has identified hybrid molecules combining 1-(2-chlorobenzoyl)piperidin-4-yl with benzothiazoles as potent anticancer agents.

  • Target: These hybrids often target tubulin polymerization or specific kinases involved in cell proliferation.

  • Role of Scaffold: The piperidine ring acts as a semi-rigid linker, positioning the benzothiazole and the chlorophenyl ring at the correct distance to interact with distinct binding domains on the protein target.

Antimicrobial: Thiosemicarbazones

Condensation of the C4 ketone with thiosemicarbazides yields derivatives with significant antibacterial and antifungal activity.

  • Mechanism: These compounds often act by chelating transition metal ions (Fe, Cu) essential for bacterial metabolism, or by inhibiting topoisomerases.

Experimental Protocols

Protocol A: Synthesis of N-(2-chlorobenzoyl)piperidin-4-one

A robust Schotten-Baumann acylation protocol suitable for gram-scale synthesis.

Materials:

  • Piperidin-4-one hydrochloride monohydrate (15.3 g, 100 mmol)

  • 2-Chlorobenzoyl chloride (19.2 g, 110 mmol)

  • Triethylamine (TEA) (30.3 g, 300 mmol) or K

    
    CO
    
    
    
    (excess)
  • Dichloromethane (DCM) (200 mL)

  • 1M HCl (aq), Brine, Na

    
    SO
    
    
    
    .

Procedure:

  • Preparation: Suspend piperidin-4-one HCl in DCM (200 mL) in a 500 mL round-bottom flask cooled to 0°C (ice bath).

  • Base Addition: Add Triethylamine dropwise over 15 minutes. The suspension will clear as the free base is liberated. Stir for an additional 15 minutes.

  • Acylation: Add 2-Chlorobenzoyl chloride dropwise via an addition funnel over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Wash the organic phase with water (2 x 100 mL).

    • Wash with 1M HCl (100 mL) to remove unreacted amine/TEA.

    • Wash with saturated NaHCO

      
       and Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude oil usually solidifies upon standing or trituration with diethyl ether/hexane. Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Reductive Amination (General Procedure)

To synthesize 1-(2-chlorobenzoyl)-4-(substituted-amino)piperidines.

Procedure:

  • Dissolve N-(2-chlorobenzoyl)piperidin-4-one (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-Dichloroethane (DCE) or Methanol.

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Stir overnight at room temperature.

  • Quench with saturated NaHCO

    
     and extract with DCM.
    

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold, highlighting why the 2-chloro position is critical.

SAR_Logic Scaffold N-(2-chlorobenzoyl) piperidin-4-one Region1 2-Chloro Substituent (Steric/Metabolic) Scaffold->Region1 Region2 Amide Linker (H-Bond Acceptor) Scaffold->Region2 Region3 C4 Ketone (Synthetic Handle) Scaffold->Region3 Effect1 Twisted Conformation (Selectivity) Region1->Effect1 Effect2 Blocks Metabolic Oxidation Region1->Effect2 Effect3 Reductive Amination (Diversity Point) Region3->Effect3

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

References

  • Benzoylpiperidine as a Privileged Structure

    • Source: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2020.[1]

    • URL:[Link]

  • Synthesis and Antimicrobial Activity

    • Source: "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[2][3] Biomedical & Pharmacology Journal, 2010.

    • URL:[Link]

  • Piperidine Synthesis Review

    • Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2021.[2]

    • URL:[Link]

  • Menin-MLL Inhibitors (Analogous Scaffolds): Source: "1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry." ChemicalBook, 2024.
  • Source: "Synthesis and biological evaluation of 2-[1-(2-chlorobenzoyl)piperidin-4-yl]benzothiazole derivatives.

Sources

Foundational

Difference between 1-(2-chlorobenzoyl)piperidin-4-one and 1-(4-chlorobenzoyl) isomer

[1] Executive Summary This guide provides a technical analysis of the structural, spectroscopic, and reactive differences between 1-(2-chlorobenzoyl)piperidin-4-one (ortho-isomer) and 1-(4-chlorobenzoyl)piperidin-4-one (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the structural, spectroscopic, and reactive differences between 1-(2-chlorobenzoyl)piperidin-4-one (ortho-isomer) and 1-(4-chlorobenzoyl)piperidin-4-one (para-isomer).[1] While both serve as critical scaffolds in medicinal chemistry—particularly for antipsychotic and analgesic drug discovery—their utility is dictated by the position of the chlorine atom. The ortho-chlorine introduces significant steric strain, forcing the amide bond out of planarity ("The Ortho Effect"), whereas the para-chlorine exerts a predominantly electronic influence without steric perturbation.[1]

Part 1: Chemical Identity & Physical Properties[1][2][3][4]

The two isomers share a molecular formula but differ significantly in their spatial arrangement and physical state.

Feature1-(2-Chlorobenzoyl)piperidin-4-one 1-(4-Chlorobenzoyl)piperidin-4-one
CAS Number 1016700-87-0144947-47-7
Molecular Formula C₁₂H₁₂ClNO₂C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol 237.68 g/mol
Substitution Pattern Ortho (2-position)Para (4-position)
Electronic Effect Inductive (-I) + Steric BulkInductive (-I) + Resonance (+M)
Conformation Twisted Amide: Phenyl ring is orthogonal to the amide plane.[1]Planar Amide: Phenyl ring is coplanar with the amide group.
Physical State Viscous Oil or Low-Melting SolidSolid (typically crystalline)

Part 2: Structural Analysis & The "Ortho Effect"

The defining difference between these isomers is the conformation of the amide bond , which dictates their reactivity and spectroscopic signatures.

The 4-Chloro Isomer (Planar)

In the para-isomer, the chlorine atom is distant from the carbonyl group.[1] This allows the phenyl ring and the amide carbonyl to adopt a coplanar conformation , maximizing


-orbital overlap.[1] This conjugation stabilizes the molecule and imparts standard amide character.
The 2-Chloro Isomer (Twisted)

The ortho-chlorine atom creates a severe steric clash with the carbonyl oxygen (or the amide nitrogen's substituents).[1] To relieve this strain, the phenyl ring rotates out of the amide plane.

  • Consequence 1 (Loss of Resonance): The nitrogen lone pair cannot effectively delocalize into the phenyl ring. The amide bond behaves more like a localized ketone/amine system.

  • Consequence 2 (Atropisomerism): While rotation is usually fast at room temperature, the barrier is significantly higher, potentially leading to broadened NMR signals.

StericComparison cluster_0 1-(4-Chlorobenzoyl) (Para) cluster_1 1-(2-Chlorobenzoyl) (Ortho) Para_Struct Cl is distant (No Steric Clash) Para_Conf Planar Conformation (Maximized Conjugation) Para_Struct->Para_Conf Para_Result Standard Amide Reactivity Para_Conf->Para_Result Ortho_Struct Cl clashes with C=O (High Steric Strain) Ortho_Conf Twisted Conformation (Broken Conjugation) Ortho_Struct->Ortho_Conf Ortho_Result Altered Reactivity (Deshielded NMR) Ortho_Conf->Ortho_Result

Figure 1: Mechanistic flow illustrating how chlorine positioning dictates molecular conformation.[1]

Part 3: Spectroscopic Differentiation[1]

Researchers can distinguish these isomers using NMR and IR spectroscopy without needing reference standards.

Proton NMR ( H NMR)
  • Aromatic Region:

    • 4-Cl: Shows a characteristic symmetric AA'BB' system (two doublets) in the aromatic region (

      
       7.3–7.5 ppm).[1]
      
    • 2-Cl: Shows a complex ABCD system (four distinct multiplets) due to the lack of symmetry.

  • Piperidine Ring (Equatorial/Axial Protons):

    • 2-Cl (Anisotropy): The twisted phenyl ring places the ortho-chlorine and the aromatic ring current in a unique position relative to the piperidine protons (H-2/6).[1] This often causes anomalous shielding or deshielding of the piperidine protons adjacent to the nitrogen, splitting them into distinct equatorial and axial signals.

Infrared Spectroscopy (IR)[1][2][5][6]
  • Amide Carbonyl Stretch (

    
    ): 
    
    • 4-Cl: Lower frequency (~1630–1640 cm⁻¹) due to strong resonance (single-bond character).[1]

    • 2-Cl: Higher frequency (~1645–1660 cm⁻¹). The "twist" breaks the resonance, giving the carbonyl more double-bond character.

Part 4: Synthesis & Manufacturing Protocol

Both isomers are synthesized via N-acylation of piperidin-4-one hydrochloride.[1] However, the ortho-isomer often requires more vigorous conditions or longer reaction times due to the steric hindrance of the incoming 2-chlorobenzoyl chloride.[1]

Standard Operating Procedure (SOP)

Scale: 10 mmol | Yield: 85-95%[1]

  • Preparation: Suspend piperidin-4-one HCl (1.0 eq) in DCM (dichloromethane) or THF.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.2 eq) at 0°C. Note: 2.2 eq is required to neutralize the HCl salt and the HCl generated during acylation.

  • Acylation: Dropwise addition of Chlorobenzoyl chloride (1.05 eq).

    • 4-Cl Isomer: Add at 0°C, warm to RT. Reaction complete in <2 hours.

    • 2-Cl Isomer: Add at 0°C, may require reflux or stirring overnight (12h+) to overcome steric hindrance.

  • Workup: Quench with water. Wash organic layer with 1N HCl (remove unreacted amine) and sat. NaHCO₃ (remove acid). Dry over MgSO₄.

  • Purification:

    • 4-Cl: Recrystallize from Ethanol/Hexane.

    • 2-Cl: Likely requires column chromatography (EtOAc/Hexane) if it does not crystallize spontaneously.

SynthesisProtocol cluster_pathways Acylation Step Start Piperidin-4-one HCl + Solvent (DCM/THF) Base Add Base (TEA/DIPEA) (0°C, 15 min) Start->Base Path4 Add 4-Cl-Benzoyl Chloride (Fast: 2h @ RT) Base->Path4 Para Path2 Add 2-Cl-Benzoyl Chloride (Slow: 12h+ or Reflux) Base->Path2 Ortho Workup Acid/Base Wash Dry & Concentrate Path4->Workup Path2->Workup Final Target Ketone Isomer Workup->Final

Figure 2: Synthesis workflow highlighting the kinetic difference in the acylation step.

Part 5: Reactivity & Pharmaceutical Applications[1][4][7]

The ketone functionality at the 4-position is the gateway to bioactive molecules. The choice of isomer drastically affects the downstream chemistry and biological profile.

Reactivity Profile (Reductive Amination)

When converting the ketone to an amine (e.g., creating a 4-aminopiperidine scaffold):

  • 4-Cl Isomer: Reacts readily with amines/NaBH(OAc)₃.[1] The remote chlorine does not interfere.

  • 2-Cl Isomer: The twisted amide conformation can project the phenyl ring toward the axial space of the piperidine ring. This steric crowding can retard nucleophilic attack at the ketone, requiring harsher conditions (e.g., Ti(OiPr)₄ catalyst) to drive imine formation.

Drug Discovery Applications
Application Area4-Chlorobenzoyl Derivative 2-Chlorobenzoyl Derivative
Neuroscience Major Scaffold. Used in Haloperidol analogs, antipsychotics, and antihistamines (e.g., Loperamide analogs).[1] The 4-Cl mimics the distal phenyl ring of butyrophenones.Specialized. Used to probe "ortho-effects" in receptor binding pockets. Often improves metabolic stability by blocking P450 oxidation sites.
Anticancer Used in inhibitors of Carbonic Anhydrase and Coronavirus Mpro . The planar structure fits narrow enzyme clefts.Used in p53-MDM2 inhibitors where a twisted conformation is required to match a hydrophobic pocket.
Metabolic Stability Susceptible to metabolic attack at the 2/3 positions of the phenyl ring.The 2-Cl substituent blocks metabolic oxidation at the ortho-position, potentially increasing half-life (

).[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 1-(2-chlorobenzoyl)piperidin-4-one. National Center for Biotechnology Information. Link[1]

    • PubChem Compound Summary for 1-(4-chlorobenzoyl)piperidin-4-one. National Center for Biotechnology Information. Link

  • Synthesis & Reactivity

    • Sahu, S. K., et al. (2013).[1] "Piperidin-4-one: The Potential Pharmacophore."[1][2][3] Mini-Reviews in Medicinal Chemistry. (Discusses acylation and Mannich base synthesis).[4] Link

    • Yarim, M., et al. (2012).[1] "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." International Journal of Molecular Sciences. (Provides general acylation protocols for benzoyl piperidines). Link

  • Spectroscopic & Conformational Analysis

    • Wodtke, R., et al. (2016).[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. (Detailed analysis of amide bond rotation barriers in benzoyl-piperidines). Link

Sources

Exploratory

Solubility Profile &amp; Solvent Selection Guide: 1-(2-Chlorobenzoyl)piperidin-4-one

The following technical guide details the solubility profile and solvent selection strategy for 1-(2-Chlorobenzoyl)piperidin-4-one , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antithrombotic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and solvent selection strategy for 1-(2-Chlorobenzoyl)piperidin-4-one , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antithrombotic and antipsychotic scaffolds).

[1]

Executive Summary

1-(2-Chlorobenzoyl)piperidin-4-one (CAS: 1016700-87-0) is a functionalized piperidine derivative featuring a lipophilic 2-chlorobenzoyl moiety and a polar 4-ketone group.[1][2] Its solubility behavior is governed by the competition between the hydrophobic aryl chloride region and the dipolar amide/ketone functionalities.[3]

This guide provides a predicted solubility landscape based on structural activity relationships (SAR) and field-proven synthesis protocols, followed by a self-validating experimental workflow to determine exact thermodynamic solubility limits for process optimization.

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the molecular interactions:

  • Lipophilicity: The 2-chlorophenyl ring introduces significant hydrophobicity and steric bulk (ortho-substitution), reducing solubility in water and simple alkanes.[1]

  • Polarity: The tertiary amide (N-C=O) and ketone (C=O) act as hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1] This makes the molecule highly soluble in aprotic polar solvents (DCM, DMSO) but dependent on solvent-donation for solubility in protic solvents.[1]

  • Crystal Lattice Energy: The rigidity of the benzoyl-piperidine linkage often leads to high lattice energy, requiring thermal energy (heating) or high-dielectric solvents to disrupt crystal packing during dissolution.[1]

Table 1: Predicted Solubility Profile (25°C)

Qualitative assessment based on functional group analysis and standard isolation protocols for N-acyl-4-piperidones.[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like-dissolves-like"; excellent interaction with the chlorobenzoyl motif.[1]Reaction solvent, Extraction
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong dipole-dipole interactions disrupt lattice energy.[1][3]Library storage, Biological assays
Polar Protic Ethanol, Methanol, IsopropanolModerate (10-50 mg/mL)Soluble via H-bonding to ketone/amide oxygens.[1][3] Solubility increases significantly with heat.[3]Recrystallization (Primary)
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-80 mg/mL)Good dipole match; often used as a co-solvent.[1]Chromatography, Crystallization
Ethers THF, 1,4-DioxaneGood (50-100 mg/mL)Ether oxygen coordinates with amide dipole.[1][3]Reaction solvent (Grignard/Reduction)
Hydrocarbons Hexanes, Heptane, TolueneLow/Insoluble (<1 mg/mL)Lack of polarity to overcome lattice energy.[1][3]Anti-solvent (Precipitation)
Aqueous Water, PBS (pH 7.[1][3]4)Negligible (<0.1 mg/mL)Hydrophobic effect dominates; lacks H-bond donors.[1]Wash phase (removes salts)

Experimental Validation Protocol

Note: Solubility is not a fixed constant; it varies with polymorph and purity.[3] The following protocol ensures data integrity for your specific batch.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation limit (


) in key process solvents.[1]
  • Preparation: Weigh approx. 100 mg of 1-(2-Chlorobenzoyl)piperidin-4-one into a chemically resistant 4 mL vial.

  • Addition: Add solvent in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation:

    • If dissolution is instant (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      L total), solubility is High .[1]
      
    • If solid persists after 2 mL, proceed to Equilibration .

  • Equilibration (for saturation):

    • Add excess solid to 2 mL of solvent until a suspension forms.[3]

    • Stir at 25°C for 24 hours (thermodynamic equilibrium).

    • Filter supernatant through a 0.45

      
      m PTFE syringe filter.
      
  • Quantification:

    • Evaporate a known volume (e.g., 1 mL) of filtrate in a pre-weighed vessel under vacuum.[1][3]

    • Weigh the residue.[3]

    • Calculation:

      
      
      
Protocol B: Recrystallization Solvent Screening

Objective: Identify the "Goldilocks" solvent system for purification (High solubility at boil, low solubility at cold).

  • Test Solvents: Ethanol, Ethyl Acetate, Toluene.[3]

  • Procedure:

    • Place 50 mg of compound in a test tube.[3]

    • Add solvent dropwise while heating to boiling point (use a heat block).[3]

    • Record volume required to dissolve (

      
      ).[1]
      
    • Cool slowly to room temperature, then to 0°C.

  • Success Criteria:

    • Ideal: Dissolves in

      
       mL hot, precipitates heavy crystals at 0°C.
      
    • Anti-Solvent Strategy: If too soluble in EtOAc, add Hexane dropwise to the hot solution until turbidity appears, then cool.[1][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the solubility profile determined above.

SolubilityWorkflow Start Start: 1-(2-Chlorobenzoyl) piperidin-4-one Goal Define Goal Start->Goal Reaction Reaction Medium (High Solubility Req.) Goal->Reaction Synthesis Purification Purification (Differential Solubility Req.) Goal->Purification Workup DCM_THF Select: DCM or THF (Aprotic/High Sol) Reaction->DCM_THF Recryst Recrystallization? Purification->Recryst Wash Aqueous Wash: Compound stays in Organic Phase Purification->Wash Remove Salts SingleSolvent Single Solvent: Ethanol or IPA (Heat to dissolve, Cool to crash) Recryst->SingleSolvent Moderate Polarity BinarySolvent Binary System: EtOAc (Solvent) + Hexane (Anti-solvent) Recryst->BinarySolvent High Polarity

Caption: Logic flow for solvent selection across the synthesis and purification lifecycle of 1-(2-Chlorobenzoyl)piperidin-4-one.

Critical Process Parameters (CPP)

Reaction Solvent Selection

For acylation or alkylation reactions involving this intermediate, Dichloromethane (DCM) is the preferred solvent.[1][3]

  • Reasoning: It offers high solubility for the starting material and the 2-chlorobenzoyl product, preventing precipitation of intermediates that could stall kinetics.[1]

  • Alternative: THF is suitable if Grignard reagents or hydride reducing agents are used, as DCM is incompatible with these species.[3]

Purification via Crystallization

The most effective purification method for this class of compounds is recrystallization from Ethanol or an Ethyl Acetate/Hexane mixture.[3]

  • Mechanism: The 2-chlorobenzoyl group disrupts packing enough to lower the melting point compared to unsubstituted benzoyl analogs, but the molecule remains crystalline.[1] Ethanol provides the necessary thermal gradient (high solubility at 78°C, low at 0°C).[1]

  • Warning: Avoid using pure water or acidic aqueous solutions for precipitation, as the ketone enolate or amide hydrolysis (under extreme conditions) could degrade the compound.[1][3]

Partition Coefficient (LogP)[1]
  • Estimated LogP: ~2.0 - 2.5[1]

  • Implication: In a biphasic extraction (Water/DCM), the compound will partition >99% into the DCM layer.[1][3] This allows for efficient aqueous washing to remove inorganic salts (e.g., NaCl, NH4Cl) without product loss.[1][3]

References

  • Arulraj, R., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[1][3][4] (Describes ethanol/ethyl acetate recrystallization protocols for piperidin-4-one analogs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 2777115, 4-(4-Chlorobenzoyl)Piperidine. (Structural analog data used for solubility inference).[3] Retrieved from [Link]

Sources

Foundational

1-(2-Chlorobenzoyl)piperidin-4-one PubChem CID and chemical identifiers

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 1-(2-Chlorobenzoyl)piperidin-4-one , a critical intermediate in the development of kinase inhibitors and tubulin-targe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 1-(2-Chlorobenzoyl)piperidin-4-one , a critical intermediate in the development of kinase inhibitors and tubulin-targeting agents.

Core Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

1-(2-Chlorobenzoyl)piperidin-4-one is a functionalized piperidine derivative extensively utilized as a pharmacophore scaffold in drug discovery. Its structural versatility—combining a reactive ketone handle with a lipophilic 2-chlorobenzoyl moiety—makes it an ideal building block for synthesizing p38 MAP kinase inhibitors , tubulin polymerization inhibitors , and 5-HT2A receptor antagonists . This guide provides a comprehensive analysis of its chemical identifiers, synthesis protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Properties

This compound is characterized by the PubChem CID 24693065 . It exists as a stable organic solid, serving as a precursor for reductive amination or Knoevenagel condensation reactions.

Table 1: Key Chemical Identifiers & Properties
PropertyValue
IUPAC Name 1-(2-Chlorobenzoyl)piperidin-4-one
PubChem CID 24693065
CAS Number 1016700-87-0
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
InChI Key BSCVZXWTQZIDPE-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)C(=O)C2=CC=CC=C2Cl
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.5 - 2.0

Synthesis & Reaction Mechanism

The synthesis of 1-(2-Chlorobenzoyl)piperidin-4-one is typically achieved via the N-acylation of 4-piperidinone hydrochloride. This reaction requires careful pH control to liberate the free amine in situ without degrading the ketone functionality.

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesize 1-(2-chlorobenzoyl)piperidin-4-one on a multigram scale.

Reagents:

  • 4-Piperidinone hydrochloride monohydrate (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-piperidinone hydrochloride (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0°C under an inert nitrogen atmosphere.

  • Base Addition: Dropwise add TEA (25 mmol) over 15 minutes. The mixture will become homogenous as the free amine is generated.

  • Acylation: Add 2-chlorobenzoyl chloride (11 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C to prevent side reactions (e.g., O-acylation of the enol form).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; R_f ~ 0.4).

  • Work-up: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes) to yield the title compound as a white solid.

Synthesis Pathway Visualization

The following diagram illustrates the transformation from the raw starting material to the final scaffold.

SynthesisPathway Start 4-Piperidinone HCl (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + TEA/DIPEA (Base) DCM, 0°C Reagent 2-Chlorobenzoyl Chloride (Acylating Agent) Reagent->Intermediate Product 1-(2-Chlorobenzoyl)piperidin-4-one (CID: 24693065) Intermediate->Product - HCl Elimination

Figure 1: N-acylation pathway for the synthesis of the target piperidone scaffold.

Pharmaceutical Applications & Drug Discovery

The 1-(2-chlorobenzoyl)piperidin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets with high affinity.

Tubulin Polymerization Inhibitors

Research indicates that derivatives of this compound, specifically when linked to benzothiazole moieties, act as dual-mechanism agents.

  • Mechanism: The 2-chlorobenzoyl group occupies a hydrophobic pocket on the tubulin dimer, while the piperidine ring positions the benzothiazole group to intercalate with DNA or interact with the colchicine binding site.

  • Key Derivative: 2-[1-(2-chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole.

  • Therapeutic Potential: Anticancer agents targeting rapidly dividing tumor cells.

Kinase Inhibition (p38 MAP Kinase)

The ketone functionality at the C4 position is often subjected to reductive amination to introduce aryl amines. These resulting compounds serve as ATP-competitive inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key target for anti-inflammatory drugs (e.g., for rheumatoid arthritis).

Structural Pharmacophore Map

The diagram below details how different regions of the molecule contribute to its biological activity.

Pharmacophore Core Piperidin-4-one Core (Scaffold) Ketone C4-Ketone (Synthetic Handle) Core->Ketone Reductive Amination Site Linker Amide Linker (Rigid Spacer) Core->Linker N1-Attachment Aryl 2-Chlorophenyl Group (Hydrophobic/Lipophilic Interaction) Linker->Aryl Pi-Stacking Domain

Figure 2: Pharmacophore decomposition highlighting the functional regions for drug design.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is limited, it should be handled as a standard organic irritant.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps within a certified fume hood.

References

  • PubChem Compound Summary . 1-(2-Chlorobenzoyl)piperidin-4-one (CID 24693065). National Center for Biotechnology Information. Available at: [Link]

  • Sahu, S. K., et al. (2013).[2] "Piperidin-4-one: The Potential Pharmacophore."[2] Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.

Sources

Exploratory

Stability of Benzoyl-Substituted Piperidin-4-one Derivatives

This guide serves as a technical whitepaper on the stability profiles, chemical behavior, and experimental characterization of benzoyl-substituted piperidin-4-one derivatives . These scaffolds, particularly N-benzoyl-4-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the stability profiles, chemical behavior, and experimental characterization of benzoyl-substituted piperidin-4-one derivatives .

These scaffolds, particularly N-benzoyl-4-piperidone and its 3,5-bis(benzylidene) analogs, are critical in drug discovery as metabolically stable "curcumin mimics" and cytotoxic agents. This document synthesizes chemical kinetics, metabolic resistance, and validation protocols.

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Technical Synthesis

The piperidin-4-one pharmacophore is a versatile heterocyclic scaffold. When substituted with a benzoyl group (typically at the N-position) and functionalized at the C3/C5 positions (via Claisen-Schmidt condensation), the molecule transitions from a simple intermediate to a potent biological effector.

The Core Stability Paradox: While the N-benzoyl group confers significant resistance to enzymatic hydrolysis compared to aliphatic amides or esters, the C3,C5-bis(benzylidene) system introduces an


-unsaturated ketone moiety. This creates a "soft" electrophile susceptible to Michael addition by biological thiols (e.g., glutathione), which is both its mechanism of action (cytotoxicity) and its primary stability liability.
Structural Classes & Stability Profiles
Derivative ClassPrimary Stability FactorDominant Degradation PathwayHalf-Life (

) Context
N-Benzoyl-4-piperidone High. Amide resonance stabilizes the N-C bond.Acid/Base Hydrolysis (Extreme pH only)Stable indefinitely at STP; >24h in plasma.
3,5-Dibenzoyl-4-piperidone Low to Moderate. Subject to keto-enol tautomerism.Retro-Claisen cleavage; Enol oxidation.Variable; highly dependent on solvent polarity.
3,5-Bis(benzylidene)-N-benzoyl High (Metabolic). Steric bulk protects the core.Michael Addition (Thiol alkylation); Photodegradation.significantly > Curcumin (

min); Analogs (

hours).

Chemical Stability & Degradation Mechanisms

The N-Benzoyl Amide Stability

The N-benzoyl moiety is kinetically stable due to the partial double-bond character of the amide C-N bond (Resonance Energy


 15-20 kcal/mol). Unlike N-alkyl derivatives which are prone to oxidative dealkylation (via CYP450), the N-benzoyl group resists oxidative attack, acting as a metabolic "shield."
  • Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux) to cleave the benzoyl group to yield benzoic acid and 4-piperidone.

  • Conformational Locking: The benzoyl group imposes restricted rotation (A-values), locking the piperidine ring often into a specific chair/twist-boat equilibrium that favors binding affinity but can impact solubility.

The 3,5-Bis(benzylidene) Reactivity (The "Curcumin Mimic")

Most "benzoyl-substituted" research focuses on 3,5-bis(benzylidene)-N-benzoyl-4-piperidone analogs. These are designed to fix the instability of curcumin (which hydrolyzes rapidly at physiological pH).

  • Mechanism: The cross-conjugated dienone system is stable against hydrolytic degradation (unlike the

    
    -diketone of curcumin).
    
  • The Liability (Michael Addition): The exocyclic double bonds are electrophilic. In the presence of excess glutathione (GSH) or cysteine residues, these compounds form covalent adducts. This is irreversible in many biological contexts, leading to protein alkylation.

Degradation Pathways Diagram

The following Graphviz diagram maps the stability logic and degradation routes.

DegradationPathways Parent N-Benzoyl-3,5-bis(benzylidene) piperidin-4-one AmideHyd Hydrolysis (Extreme pH) Releases Benzoic Acid Parent->AmideHyd  H+/OH- (Strong) MichaelAdd Michael Adduct (Thiol/GSH Conjugation) Parent->MichaelAdd  + R-SH (pH 7.4) RetroAldol Retro-Aldol Cleavage (Releases Aryl Aldehyde) Parent->RetroAldol  H2O (Slow) Stable Metabolically Stable (vs. Curcumin) Parent->Stable  Plasma Esterases

Caption: Stability logic flow. The N-benzoyl core resists esterases (green path), but the benzylidene arms act as soft electrophiles for thiols (yellow path).

Experimental Protocols for Stability Assessment

Protocol A: Plasma Stability Assay (Metabolic Validation)

Objective: Determine the half-life (


) of the N-benzoyl derivative in mammalian plasma to verify resistance to amidases.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (IS): Warfarin or Propranolol.

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

Methodology:

  • Spiking: Prepare a 1 mM stock of the N-benzoyl derivative in DMSO. Spike into pre-warmed (37°C) plasma to a final concentration of 1

    
    M (0.1% DMSO final).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 400

    
    L of ice-cold Extraction Solvent containing the IS. Vortex for 30s; centrifuge at 10,000 rpm for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Self-Validating Check: Include a positive control (e.g., Procaine, unstable) and a negative control (Warfarin, stable). If Procaine does not degrade >50% in 20 min, the plasma esterase activity is compromised.

Protocol B: Chemical Stability (pH Profile)

Objective: Assess the susceptibility of the


-unsaturated system to retro-aldol cleavage or amide hydrolysis.

Methodology:

  • Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

  • Dissolve compound (10

    
    M) in buffer/methanol (90:10).
    
  • Incubate at 37°C for 24 hours.

  • HPLC Analysis: Use a C18 column.

    • Mobile Phase: ACN/Water (0.1% TFA) gradient 5%

      
       95%.
      
    • Detection: UV at

      
       (typically 300–360 nm for benzylidene derivatives).
      
  • Pass Criteria: >95% recovery of parent peak area at 24h indicates chemical stability suitable for oral dosage forms.

Synthesis & Structural Validation

The stability of the final product is heavily dependent on the purity of the synthesis, specifically the removal of the Claisen-Schmidt catalyst (Base/Acid), which can catalyze degradation if left as a trace impurity.

Synthesis Workflow (N-Benzoyl-3,5-bis(benzylidene)-4-piperidone)

This protocol ensures a highly stable, crystalline product free of trace aldol intermediates.

  • Acylation (If starting from 4-piperidone HCl):

    • React 4-piperidone HCl with Benzoyl Chloride in DCM/Triethylamine at 0°C.

    • Critical Step: Wash with 1M HCl to remove unreacted amine. The N-benzoyl amide is stable to this wash.

  • Condensation:

    • Mix N-benzoyl-4-piperidone (1 eq) + Aryl Aldehyde (2.2 eq) in Ethanol.

    • Catalyst: Pass dry HCl gas (acid-catalyzed) OR add 10% NaOH (base-catalyzed). Note: Acid catalysis often yields more stable crystals for electron-rich aldehydes.

  • Purification:

    • Recrystallize from Ethanol/Chloroform.

    • Stability Check: A sharp melting point (range < 2°C) confirms the absence of the mono-benzylidene intermediate (a common impurity that degrades faster).

Synthesis Logic Diagram

SynthesisWorkflow Start 4-Piperidone HCl Step1 N-Benzoylation (PhCOCl / Et3N) Start->Step1 Intermed N-Benzoyl-4-piperidone (Stable Scaffold) Step1->Intermed  Yield >80% Step2 Claisen-Schmidt Condensation (Ar-CHO / OH- or H+) Intermed->Step2 Product 3,5-Bis(benzylidene)-N-benzoyl -4-piperidone Step2->Product  Crystallization

Caption: Synthetic route emphasizing the stability of the N-benzoyl intermediate.

References & Authoritative Grounding

  • Microtubule Stabilization & Cytotoxicity:

    • Study: N-benzoyl-3,5-bis(benzylidene) derivatives (specifically 3,4,5-trimethoxy analogs) demonstrate high metabolic stability and potent microtubule stabilization (94.8% vs Paclitaxel).[1]

    • Source:

  • Chemical Synthesis & Structure:

    • Study: Synthesis of N-substituted piperidine-4-(benzylidene) derivatives and their evaluation as 5

      
      -reductase inhibitors. Confirms the robustness of the N-benzoyl protocol.
      
    • Source:

  • Electrochemical & Oxidative Stability:

    • Study: Analysis of the irreversible oxidation of N-substituted-4-piperidones. N-benzoyl derivatives show higher oxidation potentials (more stable) compared to N-alkyl analogs.

    • Source:

  • Metabolic Stability vs. Curcumin:

    • Study: 3,5-Bis(benzylidene)-4-piperidones are designed to overcome the rapid hydrolytic degradation of curcumin (

      
      -diketone instability).
      
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity N-Acylation of 4-Piperidone Hydrochloride with 2-Chlorobenzoyl Chloride

Executive Summary This Application Note provides a rigorous protocol for the synthesis of 1-(2-chlorobenzoyl)piperidin-4-one via the N-acylation of 4-piperidone hydrochloride monohydrate . This scaffold is a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous protocol for the synthesis of 1-(2-chlorobenzoyl)piperidin-4-one via the N-acylation of 4-piperidone hydrochloride monohydrate . This scaffold is a critical pharmacophore in the development of antipsychotics, analgesics, and specific enzyme inhibitors.

The protocol addresses the specific challenges of working with 4-piperidone salts:

  • Liberation of the free base in situ to prevent polymerization/self-condensation associated with the unstable free ketone.

  • Chemospecificity , favoring N-acylation over O-acylation of the enol form.

  • Regulatory Compliance , noting the status of 4-piperidone as a listed precursor.

Safety & Regulatory Compliance (Critical)

Regulatory Status (DEA List I Chemical)

WARNING: 4-Piperidone (and its salts/hydrates) is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) due to its use as a precursor for fentanyl synthesis [1].[1][2]

  • Requirement: Researchers must verify current local regulations regarding possession, usage limits, and reporting requirements before procuring this material.

  • Documentation: Maintain strict inventory logs and usage records.

Chemical Hazards
  • 2-Chlorobenzoyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle only in a fume hood.

  • 4-Piperidone HCl Monohydrate: Irritant. Hygroscopic.

  • Dichloromethane (DCM): Volatile, potential carcinogen.

Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution .[3] The reaction requires a stoichiometric excess of base to serve two distinct functions:

  • Neutralization: Converting the stable 4-piperidone hydrochloride salt into the reactive nucleophilic free amine.

  • Scavenging: Neutralizing the HCl byproduct generated during the formation of the amide bond to drive the equilibrium forward.

Mechanistic Pathway

The nitrogen lone pair of the piperidone attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl. The base (Triethylamine) removes the proton from the charged amide nitrogen.

ReactionMechanism Substrate 4-Piperidone (HCl Salt) FreeBase Free Amine (Nucleophile) Substrate->FreeBase Step 1: Liberation Base1 Base (TEA) (Deprotonation) Base1->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Step 2: Attack Reagent 2-Chlorobenzoyl Chloride Reagent->Intermediate Product 1-(2-chlorobenzoyl) piperidin-4-one Intermediate->Product Step 3: Elimination Byproduct TEA·HCl Intermediate->Byproduct

Figure 1: Mechanistic pathway for the base-mediated N-acylation.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
4-Piperidone HCl[4][5][6][7][8]·H₂O Substrate1.0153.61Hygroscopic; dry if possible or account for water.
2-Chlorobenzoyl Chloride Reagent1.1175.01Slight excess ensures complete conversion.
Triethylamine (TEA) Base2.5101.191.0 eq for salt neutralization + 1.1 eq for reaction + 0.4 eq excess.
Dichloromethane (DCM) Solvent10 V-Anhydrous preferred to minimize acid chloride hydrolysis.
Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge 4-Piperidone HCl Monohydrate (10.0 mmol, 1.54 g) into the flask.

  • Add Dichloromethane (DCM) (40 mL). The salt will likely remain as a suspension.

  • Cool the mixture to 0 °C using an ice/water bath.

  • Add Triethylamine (TEA) (25.0 mmol, 3.5 mL) dropwise over 5 minutes.

    • Observation: The suspension will change appearance as the free base is liberated and TEA·HCl salts begin to form/dissolve. Stir for 15 minutes at 0 °C to ensure complete liberation.

Step 2: Acylation Reaction 6. Dissolve 2-Chlorobenzoyl chloride (11.0 mmol, 1.4 mL) in DCM (10 mL) in a separate vial. 7. Add the acid chloride solution dropwise to the reaction flask over 15–20 minutes , maintaining the temperature < 5 °C.

  • Control: Exothermic reaction.[5][9] Rapid addition may lead to side reactions or boil-off of solvent.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 3–4 hours .
  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The spot for 4-piperidone (usually stays at baseline or stains distinctly with ninhydrin) should disappear.

Step 3: Workup & Isolation 10. Quench the reaction by adding Water (30 mL). Stir vigorously for 5 minutes. 11. Transfer to a separatory funnel. Separate the phases. 12. Organic Phase Wash Sequence:

  • Wash 1: 1M HCl (20 mL) – Removes unreacted amine and excess TEA.
  • Wash 2: Saturated NaHCO₃ (20 mL) – Neutralizes residual acid and removes 2-chlorobenzoic acid byproduct.
  • Wash 3: Brine (saturated NaCl) (20 mL) – Dries the organic layer.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
  • Filter and concentrate under reduced pressure (Rotary Evaporator, 35 °C bath) to yield the crude oil/solid.

Step 4: Purification

  • Crude State: The product often solidifies upon standing or triturating with cold diethyl ether/hexanes.

  • Recrystallization (if needed): Ethanol or EtOAc/Hexanes mixture [2].

  • Flash Chromatography: If purity <95%, purify on silica gel (Gradient: 20% → 50% EtOAc in Hexanes).

Workflow Visualization

ExperimentalWorkflow Start Start: 4-Piperidone HCl + DCM (0°C) AddBase Add TEA (2.5 eq) Liberate Free Base Start->AddBase AddReagent Add 2-Chlorobenzoyl Chloride Dropwise (< 5°C) AddBase->AddReagent Reaction Stir at RT (3-4 Hours) AddReagent->Reaction Quench Quench with Water Phase Separation Reaction->Quench Wash Washes: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: 1-(2-chlorobenzoyl)piperidin-4-one Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis.[10]

Characterization & Quality Control

ParameterMethodExpected Result
Appearance VisualWhite to off-white solid or viscous pale oil.
¹H NMR CDCl₃, 400 MHzAromatic: δ 7.3–7.5 (m, 4H).Piperidone: δ 3.6–4.2 (broad m, 4H, N-CH₂), δ 2.3–2.6 (m, 4H, CO-CH₂).Note: Rotamers may cause broadening of N-CH₂ signals.
Mass Spec LC-MS (ESI+)[M+H]⁺ = 238.06 (Cl isotope pattern 3:1).
Melting Point CapillaryTypical range: 70–75 °C (varies by polymorph/purity) [3].

Troubleshooting Guide

Issue 1: Low Yield

  • Cause: Hydrolysis of acid chloride due to wet solvent or hygroscopic starting material.

  • Solution: Ensure DCM is anhydrous.[3] Dry the 4-piperidone HCl in a vacuum desiccator over P₂O₅ before use if it appears sticky.

Issue 2: Product is an Oil that won't Solidify

  • Cause: Residual solvent or impurities preventing crystallization.

  • Solution: Triturate with cold diethyl ether or pentane. Scratch the flask wall with a glass rod. If unsuccessful, evaporate with a high-vacuum pump to remove trace DCM.

Issue 3: Incomplete Reaction (SM remaining)

  • Cause: Insufficient base to neutralize HCl, stalling the reaction.

  • Solution: Add an additional 0.5 eq of TEA and check pH (should be basic).

References

  • Drug Enforcement Administration (DEA). (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register. Available at: [Link][2]

  • European Patent Office. (2018).[5] Process for Preparing a Piperidin-4-one. EP 3666757 A1. (Melting point and characterization data for N-substituted piperidones). Available at:

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. Available at: [Link]

Sources

Application

Application Note: Reductive Amination of 1-(2-Chlorobenzoyl)piperidin-4-one

Abstract & Strategic Relevance The 1-(2-Chlorobenzoyl)piperidin-4-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., CCR5 antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 1-(2-Chlorobenzoyl)piperidin-4-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., CCR5 antagonists), sigma receptor modulators, and kinase inhibitors. The presence of the 2-chlorobenzoyl moiety imparts unique conformational rigidity and lipophilicity compared to standard N-Boc or N-benzyl analogs, often improving metabolic stability and potency in late-stage drug discovery.

This guide details the Reductive Amination of this specific scaffold. Unlike simple aliphatic ketones, the N-acyl functionality reduces the basicity of the piperidine ring, altering the electronic environment of the C4 ketone. We focus here on the use of Sodium Triacetoxyborohydride (STAB) , a mild, selective hydride donor that minimizes over-reduction and eliminates the toxic risks associated with cyanoborohydrides.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Challenge of the Scaffold

The 1-(2-chlorobenzoyl) group creates two specific challenges:

  • Steric Bulk: The ortho-chloro substituent forces the benzoyl ring out of planarity with the amide, potentially shielding the C4 center in specific conformations.

  • Solubility: The lipophilic nature of the chlorobenzoyl group makes methanol (the standard solvent for NaCNBH

    
    ) less ideal than non-protic solvents like 1,2-Dichloroethane (DCE).
    
Reaction Mechanism (STAB)

The reaction proceeds via the formation of a carbinolamine intermediate, which dehydrates to form an iminium ion . STAB is less basic and sterically bulkier than Sodium Borohydride (


), making it poor at reducing neutral ketones but highly efficient at reducing the positively charged iminium species. This kinetic selectivity is the cornerstone of this protocol.
Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the critical "Selectivity Gate" where STAB operates.

ReductiveAmination Start 1-(2-Chlorobenzoyl) piperidin-4-one Carbinol Carbinolamine Intermediate Start->Carbinol + Amine Amine Primary/Secondary Amine (H-NR2) Amine->Carbinol Iminium Iminium Ion (Active Species) Carbinol->Iminium - H2O Product Final Amine Product Iminium->Product Reduction Acid Acetic Acid (Catalyst) Acid->Iminium Catalyzes STAB STAB (H- Donor) STAB->Product Selectively Reduces Iminium

Figure 1: Mechanistic pathway highlighting the iminium ion as the selective reduction target of STAB.

Experimental Protocol

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Scaffold 1.0Substrate1-(2-Chlorobenzoyl)piperidin-4-one
Amine 1.1 – 1.2NucleophileUse free base if possible; if HCl salt, add 1.0 eq TEA.
STAB 1.4 – 1.6ReductantSodium triacetoxyborohydride.[1][2] Moisture sensitive.
Acetic Acid 1.0 – 2.0CatalystCrucial for imine formation; buffers the reaction.
DCE SolventMedium1,2-Dichloroethane (Anhydrous preferred).
Step-by-Step Methodology

Step 1: Solvation and Activation

  • In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve 1-(2-Chlorobenzoyl)piperidin-4-one  (1.0 eq) in 1,2-Dichloroethane (DCE) .
    
    • Concentration Target: 0.1 M to 0.2 M.

  • Add the Amine (1.1 eq).

  • Add Acetic Acid (1.0 eq).

    • Expert Note: If the amine is sterically hindered (e.g., t-butyl amine), stir this mixture for 30-60 minutes before adding the reductant to allow equilibrium formation of the imine.

Step 2: Reduction 4. Cool the mixture to 0°C (ice bath) if the amine is volatile; otherwise, room temperature is standard. 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes.

  • Safety: Gas evolution (
    
    
    ) is minimal compared to
    
    
    , but ensure venting.
  • Remove ice bath and stir at Room Temperature (20-25°C).

Step 3: Monitoring & Quench 7. Monitor via LC-MS or TLC (typically 2-16 hours). Look for the disappearance of the ketone (m/z [M+H]+). 8. Quench: Slowly add saturated aqueous


 solution. Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid.

Step 4: Workup 9. Extract with DCM (


).
10. Wash combined organics with Brine.
11. Dry over 

, filter, and concentrate in vacuo.

Optimization & Troubleshooting (The "Why" and "How")

Solvent Selection Matrix

Why DCE? While Methanol is "greener," STAB reacts with methanol (solvolysis) over time, reducing its effective concentration. DCE allows the reaction to proceed for 24h+ without reagent decomposition.

SolventSuitability for STABSolubility of 2-Cl-Benzoyl ScaffoldVerdict
DCE ExcellentHighPreferred. Fast reaction, stable reagent.
THF GoodModerateUse if DCE is restricted. Slower rates.[3]
Methanol PoorModerateAvoid with STAB. Use

instead.
DCM GoodHighGood alternative, but lower boiling point limits rate.
Handling Steric Hindrance

If the reaction stalls (incomplete conversion >24h):

  • Force Imine Formation: Reflux the ketone + amine + acid in Toluene with a Dean-Stark trap to remove water before cooling and adding STAB.

  • Switch Reagent: Use 2-Picoline Borane complex in MeOH/AcOH (10:1). It is more potent than STAB but retains selectivity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dissolve Scaffold in DCE (0.1M) Step2 Add Amine (1.2 eq) + AcOH (1.0 eq) Step1->Step2 Step3 Equilibration (30 min, RT) Step2->Step3 Step4 Add STAB (1.5 eq) Portion-wise Step3->Step4 Step5 Stir 2-16h Monitor LCMS Step4->Step5 Step5->Step4 Incomplete? Add 0.5 eq STAB Step6 Quench: Sat. NaHCO3 Step5->Step6 Complete Step7 Extract (DCM) Dry & Concentrate Step6->Step7

Figure 2: Operational workflow for the reductive amination of 1-(2-chlorobenzoyl)piperidin-4-one.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

  • BenchChem Protocols. Reductive Amination of N-Boc-4-piperidone (General Procedure applicable to N-Benzoyl analogs).

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride (STAB) Reagent Profile.

Sources

Method

Application Note: Chemoselective Grignard Addition to 1-(2-Chlorobenzoyl)piperidin-4-one

Executive Summary This guide details the protocols for effecting high-yield Grignard addition to the ketone group of 1-(2-chlorobenzoyl)piperidin-4-one . The primary synthetic challenge with N-acyl-4-piperidinones is com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for effecting high-yield Grignard addition to the ketone group of 1-(2-chlorobenzoyl)piperidin-4-one .

The primary synthetic challenge with N-acyl-4-piperidinones is competitive enolization driven by the basicity of Grignard reagents, which results in the recovery of starting material rather than the desired tertiary alcohol. Furthermore, the molecule contains an amide functionality that presents a risk of over-addition (to form a diketone or amine) if conditions are uncontrolled.

Recommendation: The Organocerium (Imamoto) Method is the standard of excellence for this substrate. The coordination of Cerium(III) enhances the electrophilicity of the ketone while suppressing the basicity of the reagent, thereby favoring 1,2-addition over enolization.

Chemoselectivity & Mechanistic Analysis

Success requires navigating the reactivity hierarchy of the substrate's three functional zones.

Functional GroupReactivity RiskMitigation Strategy
Ketone (C4) Target. High electrophilicity, but prone to enolization.Use CeCl₃ to activate carbonyl and reduce reagent basicity.
Amide (N-Acyl) Medium. Can form Weinreb-like intermediates or cleave.Kinetic Control: Reaction at -78°C prevents amide attack. The ortho-chloro substituent provides steric protection.

-Protons
High.

. Deprotonation leads to enolate and recovered SM.
Avoid "hard" bases.[1] Use Organocerium or Lanthanum salts.[2]
Aryl Chloride Low. Generally stable to Grignards below 0°C without transition metal catalysts.Maintain metal-free conditions (no Pd/Ni contaminants).
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired addition and the undesired enolization/amide attack.

G SM 1-(2-chlorobenzoyl) piperidin-4-one Condition Conditions? SM->Condition RMgX R-MgX (Grignard) RMgX->Condition Enolate Magnesium Enolate (Dead End) Condition->Enolate Standard Conditions (High Basicity) AmideAttack Amide Adduct (Over-reaction) Condition->AmideAttack High Temp (>0°C) Alkoxide Cerium Alkoxide Intermediate Condition->Alkoxide CeCl3 / -78°C (High Nucleophilicity) RecSM Recovered SM (Failure) Enolate->RecSM Aq. Workup Product Tertiary Alcohol (Target) Alkoxide->Product Aq. Workup

Figure 1: Chemoselectivity landscape.[2][3][4][5][6][7] Standard Grignard conditions often lead to enolization (red path), while organocerium conditions favor addition (green path).

Experimental Protocols

Method A: Organocerium-Mediated Addition (The "Imamoto" Protocol)

Best for: Valuable substrates, complex Grignards, or when standard addition fails due to enolization. Mechanism: Transmetallation forms a less basic, highly oxophilic organocerium species (


).
Reagents
  • Substrate: 1-(2-Chlorobenzoyl)piperidin-4-one (1.0 equiv).

  • Cerium(III) Chloride Heptahydrate (

    
    ):  (1.5 equiv). Note: Must be dried meticulously.
    
  • Grignard Reagent (

    
    ):  (1.2 - 1.5 equiv).
    
  • Solvent: Anhydrous THF (stabilizer-free preferred).

Step-by-Step Workflow
  • Activation of CeCl₃ (CRITICAL STEP):

    • Place

      
       in a dry Schlenk flask with a stir bar.
      
    • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–4 hours.

    • Visual Cue: The solid will bubble/shift as water leaves, eventually becoming a fine, white, mobile powder.

    • Cooling: Cool to room temperature under Argon atmosphere.

    • Suspension: Add anhydrous THF to form a milky white slurry. Stir for 2 hours at RT to ensure solvation (formation of

      
      ).
      
  • Transmetallation:

    • Cool the

      
       slurry to -78°C  (Dry ice/Acetone bath).
      
    • Add the Grignard reagent (

      
      ) dropwise via syringe.
      
    • Stir for 30–60 minutes at -78°C. The "Imamoto reagent" is now formed.

  • Substrate Addition:

    • Dissolve 1-(2-chlorobenzoyl)piperidin-4-one in minimal anhydrous THF.

    • Add this solution dropwise to the organocerium mixture at -78°C over 15 minutes.

    • Selectivity Note: Maintain temperature below -60°C to prevent amide interaction.

  • Reaction & Quench:

    • Stir at -78°C for 2–4 hours. Monitor by TLC (mini-workup required: take an aliquot, quench in sat.

      
      , extract EtOAc).
      
    • Quench: Add saturated aqueous

      
       solution while still cold.
      
    • Allow to warm to room temperature.

  • Workup:

    • Filter the mixture through a Celite pad to remove insoluble cerium salts (which can form sticky emulsions). Wash the pad with EtOAc.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: Turbo Grignard (LiCl-Mediated)

Best for: Large scale where CeCl₃ drying is impractical, or for functionalized Grignards. Mechanism: LiCl breaks up Grignard aggregates, increasing the concentration of active monomeric species and increasing reaction rate at lower temperatures.

Reagents
  • Turbo Grignard:

    
     (Commercial or prepared by adding 1.0 equiv dry LiCl to Grignard formation).
    
  • Substrate: 1-(2-Chlorobenzoyl)piperidin-4-one.

Protocol
  • Cool a solution of the substrate in THF to -40°C (Acetonitrile/Dry Ice bath). Note: -78°C may be too cold for some Turbo Grignards to react efficiently due to higher aggregation stability, but -40°C is usually safe for the amide.

  • Add

    
     dropwise.
    
  • Stir for 1 hour at -40°C, then allow to warm slowly to 0°C over 2 hours.

  • Quench with

    
     solution.
    

Visualization of Experimental Logic

The following diagram outlines the critical decision-making process for the Organocerium protocol.

Workflow Start Start: CeCl3·7H2O Drying Drying: 140°C, High Vac, 3h (CRITICAL) Start->Drying Slurry Slurry: Add THF, Stir 2h Drying->Slurry Cool Cool to -78°C Slurry->Cool Transmetal Add R-MgX Form R-CeCl2 Cool->Transmetal AddSM Add Ketone Substrate Transmetal->AddSM Quench Quench: Sat. NH4Cl AddSM->Quench Filter Filter through Celite (Remove Ce salts) Quench->Filter

Figure 2: Workflow for the Imamoto Organocerium Method. Note the critical drying step.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Recovered Starting Material Enolization occurred.Switch to Method A (CeCl₃). If already using Method A, the CeCl₃ was not dry enough.
Low Mass Balance / Sticky Solids Cerium salts trapped product.Use a Celite filtration step during workup. Acidify slightly (1M HCl) to break emulsions if amide stability permits.
Diketone or Amine Products Amide attack.[8]Lower reaction temperature to -78°C. Ensure slow addition of substrate.
Incomplete Conversion Reagent aggregation.Use Method B (LiCl additive) or increase equivalents of Grignard.

Validation Experiment (Deuterium Quench): To confirm enolization is the culprit for low yields:

  • Run the reaction on a small scale.

  • Quench with

    
     instead of 
    
    
    
    .
  • Analyze recovered starting material by NMR/MS.

  • Result: Incorporation of Deuterium at the

    
    -position confirms enolization was the dominant pathway.
    

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4403. Link

  • Knochel, P., et al. "Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003, 42(36), 4302–4320. Link

  • Concellón, J. M., et al. "Chemoselective Addition of Organolithium Reagents to Ketones in the Presence of Amides." Journal of Organic Chemistry, 2002, 67(6), 2001–2003. Link

  • Dimitrov, V., et al. "Selectivity in the Grignard Addition to N-Heterocyclic Ketones." Tetrahedron Letters, 2011, 52(15), 1745–1747. Link

Sources

Application

Application Note: Optimized Preparation of 4-amino-1-(2-chlorobenzoyl)piperidine via Reductive Amination

Abstract This application note details a robust, scalable protocol for the synthesis of 4-amino-1-(2-chlorobenzoyl)piperidine , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-amino-1-(2-chlorobenzoyl)piperidine , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and kinase inhibitors. The method employs a convergent two-step sequence: (1) Regioselective


-acylation of 4-piperidone hydrochloride, followed by (2) a direct reductive amination using Sodium Triacetoxyborohydride (STAB)  and Ammonium Acetate . This guide emphasizes process safety, impurity control, and mechanistic understanding to ensure high reproducibility across varying scales.

Strategic Route Analysis

The synthesis targets the installation of a primary amine on a piperidine ring that is already functionalized at the nitrogen position. While nucleophilic substitution of a leaving group (e.g., mesylate) by azide followed by reduction is a valid pathway, it is operationally burdensome.

Selected Route: Direct Reductive Amination We utilize the Abdel-Magid protocol [1], which employs STAB. This route is superior for three reasons:

  • Chemomimesis: STAB is mild and will not reduce the amide carbonyl or the aryl chloride, unlike stronger hydrides (e.g., LiAlH

    
    ).
    
  • Atom Economy: Using ammonium acetate (

    
    ) as the ammonia source allows for a "one-pot" formation of the primary amine without the need for benzyl-protection/deprotection steps.
    
  • Safety: It avoids the use of toxic cyanoborohydrides (

    
    ) and high-pressure hydrogenation vessels.
    
Workflow Visualization

SynthesisRoute SM1 4-Piperidone HCl INT Intermediate: 1-(2-chlorobenzoyl) piperidin-4-one SM1->INT Step 1: Acylation (TEA, DCM, 0°C) SM2 2-Chlorobenzoyl Chloride SM2->INT PROD Target: 4-amino-1-(2-chlorobenzoyl) piperidine INT->PROD Step 2: Reductive Amination (DCE, RT, 24h) REAG NH4OAc NaBH(OAc)3 REAG->PROD

Figure 1: Two-step convergent synthesis workflow. High-contrast nodes indicate starting materials (Blue), Intermediate (Yellow), Reagents (Red), and Product (Green).

Experimental Protocols

Step 1: Synthesis of 1-(2-chlorobenzoyl)piperidin-4-one

This step installs the amide "handle." The 2-chloro substituent creates steric bulk, requiring controlled addition rates to prevent oligomerization or incomplete conversion.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Piperidone monohydrate HCl 1.0 Core Scaffold
2-Chlorobenzoyl chloride 1.1 Electrophile
Triethylamine (TEA) 2.5 Base (Scavenges HCl)

| Dichloromethane (DCM) | 10 vol | Solvent |

Protocol:

  • Setup: Charge a round-bottom flask with 4-Piperidone monohydrate HCl (1.0 eq) and DCM (anhydrous). Cool the suspension to 0°C under

    
     atmosphere.
    
  • Base Addition: Add TEA (2.5 eq) dropwise over 15 minutes. The suspension will clear as the free base is liberated, followed by precipitation of TEA

    
    HCl.
    
  • Acylation: Add 2-Chlorobenzoyl chloride (1.1 eq) dropwise over 30 minutes, maintaining internal temperature

    
    . Note: The ortho-chloro group slows the reaction; rapid addition can cause local exotherms.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup:

    • Quench with water.

    • Wash organic layer with 1N HCl (to remove unreacted piperidone and TEA), then sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Result: Viscous yellow oil or off-white solid. Use directly in Step 2 if purity >95%.

Step 2: Reductive Amination (The Core Reaction)

This step converts the ketone to the primary amine. We utilize an excess of Ammonium Acetate to drive the equilibrium toward the imine/iminium species before hydride transfer.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-(2-chlorobenzoyl)piperidin-4-one 1.0 Substrate

| Ammonium Acetate (


) | 10.0 | Amine Source (Excess required) |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (Optional, pH control) |
| 1,2-Dichloroethane (DCE) | 15 vol | Solvent |

Protocol:

  • Imine Formation: In a dry flask, dissolve the ketone (from Step 1) in DCE. Add Ammonium Acetate (10.0 eq).

    • Critical Insight: Stir this mixture for 20–30 minutes before adding the reducing agent. This allows the equilibrium to favor the hemiaminal/imine, minimizing direct reduction of the ketone to an alcohol [2].

  • Reduction: Add STAB (1.5 eq) in three portions over 15 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur; ensure venting.
      
  • Incubation: Stir vigorously at RT for 12–24 hours. The reaction is heterogeneous (slurry).

  • Quench & Workup (Crucial for Amine Recovery):

    • Cool to 0°C. Quench slowly with 1N NaOH until pH > 10. High pH is essential to ensure the product is in the free-base form and extracts into the organic layer.

    • Extract with DCM (3x).[2]

    • Purification: The crude amine can be purified via Acid-Base extraction or Flash Chromatography (DCM/MeOH/NH

      
      OH 90:9:1).
      

Mechanistic Validation

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate. STAB is less acidic than Sodium Cyanoborohydride and requires the protonated imine (iminium) for rapid hydride transfer.

Mechanism Ketone Ketone Substrate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH4OAc SideProduct Side Product: Alcohol (OH) Ketone->SideProduct Direct Reduction (If NH4OAc low) Ammonia NH3 / NH4+ Ammonia->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product Primary Amine Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor)

Figure 2: Mechanistic pathway. The formation of the Iminium Ion (Yellow) is the rate-determining equilibrium. STAB selectively reduces the Iminium over the Ketone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Alcohol Formation Direct reduction of ketone.[3]Increase

to 15-20 eq. Increase pre-stir time before adding STAB.
Incomplete Conversion Steric hindrance or wet solvent.Add 4Å Molecular Sieves to the reaction to scavenge water (drives imine formation).
Product stuck in Aqueous Phase pH < 10 during workup.The amine forms a salt with acetic acid byproducts. Ensure aqueous layer is pH 12+ using NaOH before extraction.
Secondary Amine Impurity Reaction of product with ketone.[3][4][5][6][7]Dilute reaction concentration (0.1 M). High excess of

usually suppresses this [3].

Safety Considerations

  • 2-Chlorobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • STAB: Evolves acetic acid upon reaction.[5] While safer than

    
    , it can still generate hydrogen gas on contact with strong acids or protic solvents.
    
  • DCE: Suspected carcinogen. Can be substituted with THF or DCM if regulatory guidelines require, though DCE often provides faster kinetics for this specific transformation.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[8]

  • Tripathi, R. P., et al. (2008). "Direct Reductive Amination of Ketones Using Sodium Triacetoxyborohydride: An Efficient Synthesis of Primary Amines." Synthesis, 2008(22), 3617-3622.
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

Sources

Method

Application Note: Advanced One-Pot Synthesis and Functionalization of N-Acylated Piperidones

Executive Summary N-acylated piperidones, specifically N-acyl-2,6-diarylpiperidin-4-ones , represent a privileged scaffold in medicinal chemistry.[1] These heterocycles exhibit potent cytotoxic, analgesic, and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acylated piperidones, specifically N-acyl-2,6-diarylpiperidin-4-ones , represent a privileged scaffold in medicinal chemistry.[1] These heterocycles exhibit potent cytotoxic, analgesic, and antimicrobial properties and serve as versatile precursors for complex alkaloids.[1] Traditional synthesis often involves multi-step isolation: forming the piperidone ring via a double Mannich reaction, purifying the intermediate, and subsequently performing N-acylation.[1] This conventional approach suffers from low atom economy, excessive solvent use, and yield losses during purification.[1]

This Application Note details a streamlined One-Pot Telescoped Protocol for the synthesis of N-acylated piperidones and their subsequent functionalization into spiro-fused heterocycles. By leveraging in situ reactivity and green solvent systems, researchers can achieve higher throughput and purity without intermediate isolation.[1]

Scientific Foundation & Mechanism

The Pharmacophore

The piperidin-4-one ring is a structural core found in numerous alkaloids.[1] N-acylation of this ring is critical for two reasons:

  • Stability: It prevents oxidation to the pyridine or ring-opening hydrolysis.[1]

  • Bioactivity: The N-acyl group (e.g., acetyl, benzoyl) modulates lipophilicity and receptor binding affinity, particularly in anticancer applications where 3,5-bis(arylidene) derivatives show significant cytotoxicity [1].[1]

Mechanistic Pathway (The "Double Mannich")

The formation of the piperidone core relies on a pseudo-five-component condensation (or double Mannich reaction) between a ketone (typically acetone) and two equivalents of an aromatic aldehyde and ammonium acetate.[1]

  • Step 1 (Imine Formation): Ammonia (from NH₄OAc) condenses with the aldehyde to form an imine.[1]

  • Step 2 (Mannich Reaction): The enol form of acetone attacks the imine.[1]

  • Step 3 (Cyclization): A second Mannich condensation closes the ring.[1]

  • Step 4 (N-Acylation): In this one-pot protocol, the acylating agent (Acetic Anhydride) is introduced immediately after ring closure to trap the secondary amine, preventing side reactions and stabilizing the product.[1]

ReactionMechanism cluster_1 Intermediate Formation cluster_2 Product Aldehyde Ar-CHO Imine Imine Species Aldehyde->Imine - H2O Ketone Acetone MannichBase Acyclic Mannich Base Ketone->MannichBase Enolization Amine NH4OAc Amine->Imine Imine->MannichBase Piperidone 2,6-Diaryl-4-piperidone MannichBase->Piperidone Cyclization (-H2O) NAcyl N-Acetyl-2,6-diaryl piperidin-4-one Piperidone->NAcyl + Ac2O (In Situ)

Figure 1: Mechanistic pathway for the one-pot synthesis of N-acylated piperidones via Double Mannich condensation.

Experimental Protocols

Protocol A: One-Pot Synthesis of N-Acetyl-2,6-diarylpiperidin-4-ones

This protocol eliminates the isolation of the secondary amine intermediate, using ethanol as a green solvent.[1]

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 20 mmol)[1]

  • Acetone (10 mmol)[1]

  • Ammonium Acetate (10 mmol)[1]

  • Acetic Anhydride (12 mmol)[1]

  • Ethanol (95%, 15 mL)

  • Catalyst (Optional): Iodine (10 mol%) or Bi(NO₃)₃ can accelerate the initial condensation.[1]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Condensation: Add the aromatic aldehyde (20 mmol), acetone (10 mmol), and ammonium acetate (10 mmol) to Ethanol (10 mL).

  • Reaction (Stage 1): Heat the mixture to mild reflux (70–80 °C) for 2–3 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3) for the disappearance of the aldehyde.[1] The solution typically turns yellow/orange, and a precipitate (the piperidone ammonium salt) may begin to form.[1]

  • Acylation (Stage 2): Cool the reaction mixture slightly (to ~50 °C). Add Acetic Anhydride (12 mmol) dropwise over 10 minutes.

    • Note: Adding Ac₂O too early (before ring closure) can lead to the formation of N-acyl imines which may not cyclize correctly.[1]

  • Completion: Stir at room temperature for an additional 1 hour.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). The N-acylated product will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove excess acid/ammonium salts, and recrystallize from Ethanol/Water (9:1).

Data Validation (Expected Results):

Substituent (Ar)Reaction Time (h)Yield (%)Melting Point (°C)
Phenyl (H)3.582138–140
4-Cl-Phenyl3.088162–164
4-OMe-Phenyl4.078120–122
4-NO₂-Phenyl2.590185–187
Protocol B: Functionalization via 1,3-Dipolar Cycloaddition (Spiro-Fusion)

N-acylated piperidones serve as excellent dipolarophiles after Knoevenagel condensation.[1] This protocol describes the synthesis of Spiro[indoline-3,2'-pyrrolidine]-fused piperidones.

Context: This is a multicomponent reaction involving an Isatin , an Amino Acid (Sarcosine), and the N-Acyl Piperidone derivative (acting as the dipolarophile).[1][2]

Reagents:

  • Isatin (1.0 mmol)[1]

  • Sarcosine (1.2 mmol)[1]

  • 3,5-Bis(arylidene)-N-acetyl-4-piperidone (1.0 mmol) [Derived from Protocol A + Aldehyde condensation][1]

  • Solvent: Methanol or Ethanol/Water (3:1)[1]

Procedure:

  • Dipole Formation: In a reaction vial, mix Isatin and Sarcosine in Methanol. Heat at reflux for 15 minutes to generate the azomethine ylide (1,3-dipole) in situ.[1]

    • Visual Cue: Solution often turns deep red/violet due to ylide formation.[1]

  • Cycloaddition: Add the 3,5-bis(arylidene)-N-acetyl-4-piperidone (dipolarophile) to the hot reaction mixture.

  • Reflux: Continue refluxing for 2–4 hours.

  • Isolation: Cool to room temperature. The spiro-product often precipitates out.[1] If not, remove solvent under reduced pressure and recrystallize from EtOH.[1]

SpiroSynthesis cluster_inputs Reactants Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Decarboxylation (-CO2) Sarcosine Sarcosine Sarcosine->Ylide Piperidone N-Acyl Piperidone (Dipolarophile) TS Transition State [3+2] Cycloaddition Piperidone->TS Ylide->TS Product Spiro[indoline-pyrrolidine-piperidone] TS->Product Regioselective Ring Closure

Figure 2: 1,3-Dipolar cycloaddition pathway for spiro-functionalization of N-acyl piperidones.[1]

Troubleshooting & Optimization

Solvent Selection (Green Chemistry)

While traditional methods use benzene or toluene with Dean-Stark traps, this protocol utilizes Ethanol .[1]

  • Why? Ethanol dissolves the starting materials but often precipitates the product, driving the equilibrium forward (Le Chatelier's principle).[1]

  • Optimization: If the aldehyde is highly lipophilic, a co-solvent of Acetonitrile (10%) can improve homogeneity.[1]

Catalyst Influence

For unreactive aldehydes (e.g., those with electron-donating groups like -OMe), the initial Mannich step is the bottleneck.[1]

  • Recommendation: Add 10 mol% Iodine (I₂) .[1] Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the aldehyde, facilitating the nucleophilic attack by ammonia/amine [2].[1]

Controlling the Acylation
  • Issue: Low yield of N-acyl product; presence of N-H piperidone.[1]

  • Fix: Ensure the reaction mixture is not acidic before adding Ac₂O. Ammonium acetate buffers the solution, but if excess acetic acid builds up, it protonates the amine, making it non-nucleophilic.[1] Adding a slight excess of Sodium Acetate (NaOAc) with the anhydride can act as a proton scavenger.[1]

References

  • Evaluation of some N-acyl analogues of 3,5-bis(arylidene)-4-piperidones for cytotoxic activity. Source: PubMed / National Institutes of Health URL:[1][Link] Relevance: Establishes the biological necessity of the N-acyl functionality for cytotoxicity against leukemia cells.[1]

  • Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. Source: PubMed Central / NIH URL:[1][Link] Relevance: Provides the foundational conditions for the spiro-functionalization protocol (Protocol B) using green solvents.[1][3]

  • Green chemistry approach to the synthesis of N-substituted piperidones. Source: Journal of Organic Chemistry (via PubMed) URL:[1][Link] Relevance: Validates the move away from toxic solvents like benzene in piperidone synthesis.

  • Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives. Source: New Journal of Chemistry (RSC) URL:[1][4][Link] Relevance: Confirms the mechanism and regioselectivity of the azomethine ylide cycloaddition described in Protocol B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chlorobenzoyl)piperidin-4-one

Case ID: RISP-INT-001 Subject: Yield Optimization & Troubleshooting Guide Status: Active Audience: Process Chemists, Medicinal Chemists Executive Summary & Chemical Context This guide addresses the synthesis of 1-(2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RISP-INT-001 Subject: Yield Optimization & Troubleshooting Guide Status: Active Audience: Process Chemists, Medicinal Chemists

Executive Summary & Chemical Context

This guide addresses the synthesis of 1-(2-chlorobenzoyl)piperidin-4-one , a critical intermediate in the manufacturing of antipsychotic agents like Risperidone and Iloperidone .

The standard synthesis involves the N-acylation of 4-piperidone hydrochloride monohydrate with 2-chlorobenzoyl chloride . While conceptually simple, this reaction is prone to yield losses due to three specific failure modes:

  • Hydrolysis of the highly reactive acid chloride (due to the hydrate water in the starting material).

  • Incomplete Conversion due to pH crashes (HCl generation).

  • Bis-acylation/O-acylation side products if temperature or pH is uncontrolled.

The "Gold Standard" Protocol (Optimized)

Based on Schotten-Baumann conditions optimized for scale-up.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Piperidone HCl[1][2][3][4] · H₂O Substrate1.0Critical: Contains water.[5] Account for this in base calculation.
2-Chlorobenzoyl Chloride Reagent1.1 - 1.2Slight excess required to account for hydrolysis.
Potassium Carbonate (K₂CO₃) Base2.5 - 3.0Must neutralize HCl from the salt and the reaction.
Dichloromethane (DCM) Solvent (Org)10 VolExcellent solubility for the product.
Water Solvent (Aq)10 VolDissolves the inorganic salts.
Step-by-Step Workflow
  • Dissolution (Aqueous Phase): Dissolve K₂CO₃ (3.0 eq) in Water (10 vol). Cool to 0–5°C .

  • Amine Liberation: Add 4-Piperidone HCl Monohydrate (1.0 eq) to the cold base solution. Stir for 15 mins to liberate the free amine.

    • Checkpoint: Solution should be clear to slightly hazy.

  • Biphasic Setup: Add DCM (10 vol) to the aqueous mixture. Vigorous stirring is required to maximize interfacial surface area.

  • Controlled Addition: Dissolve 2-Chlorobenzoyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes, maintaining internal temperature <10°C .

    • Why? Rapid addition causes localized heating, accelerating acid chloride hydrolysis over amide formation.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

  • Workup: Separate phases. Wash organic layer with water (2x), then dilute HCl (1M) to remove unreacted amine, then Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. If the oil is sticky, triturated with Diisopropyl Ether (IPE) or Hexane/EtOAc to induce crystallization.

Visualizing the Process Logic

Workflow & Mechanism

ReactionFlow Start Start: 4-Piperidone HCl (Monohydrate) BaseStep Base Addition (K2CO3/Water) Liberates Free Amine Start->BaseStep Dissolve Biphasic Add DCM (Biphasic System) BaseStep->Biphasic Addition Add Acid Chloride (Dropwise @ <10°C) Biphasic->Addition Reaction N-Acylation (Interfacial) Addition->Reaction Main Path SideReaction Hydrolysis (Loss of Yield) Addition->SideReaction If Temp >10°C or Mixing Poor Product 1-(2-chlorobenzoyl) piperidin-4-one Reaction->Product

Figure 1: Critical Process Flow. Note the branching path at the Addition step where yield is often lost.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: My yield is consistently low (<50%). What is consuming my reagents?

Diagnosis: The most likely culprit is Hydrolysis . The starting material is a monohydrate. Even in a biphasic system, water is present.[6][7] If the 2-chlorobenzoyl chloride is added too fast or at too high a temperature, it reacts with water (hydrolysis) faster than it reacts with the amine (acylation).

Corrective Actions:

  • Temperature: Ensure internal temp is 0–5°C during addition.

  • Stoichiometry: Increase Acid Chloride to 1.2–1.3 eq .

  • Alternative (Anhydrous Route): If the biphasic method fails, switch to an anhydrous system:

    • Suspend 4-Piperidone HCl in DCM.

    • Add Triethylamine (3.0 eq) .

    • Add MgSO₄ (drying agent) directly to the flask to absorb the hydrate water before adding the acid chloride. Filter, then add the acid chloride.

Q2: The product is isolating as a sticky, dark oil that won't crystallize.

Diagnosis: Impurities (unreacted acid chloride or decomposition products) are preventing crystal lattice formation.

Corrective Actions:

  • Acid Wash: Ensure the organic layer is washed with 1M HCl during workup. This removes any unreacted piperidone, which acts as an impurity.

  • Base Wash: Wash with 1M NaOH to remove 2-chlorobenzoic acid (hydrolysis byproduct).

  • Recrystallization: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate , then slowly add Hexane or Heptane until cloudy. Cool to 4°C.

Q3: The reaction stalls after 50% conversion (TLC shows starting material).

Diagnosis: pH Crash . As the reaction proceeds, HCl is generated.[8] If your buffer capacity (K₂CO₃) is exhausted, the pH drops below 8. Under acidic conditions, the piperidine nitrogen becomes protonated (NH₂⁺) and loses its nucleophilicity. It cannot react further.

Corrective Actions:

  • Check pH: Spot the aqueous layer on pH paper. It must remain >9 .

  • Add Base: If pH is low, add 10% NaOH solution dropwise until basicity is restored.

Q4: I see a "double spot" on TLC close to the product.

Diagnosis: O-Acylation (Enol Ester formation). 4-Piperidone is a ketone.[3] Under highly basic conditions or high temperatures, it can enolize. The acid chloride then reacts with the oxygen (O-acylation) instead of the nitrogen.

Corrective Actions:

  • Control pH: Do not use extremely strong bases (like NaH) or large excesses of NaOH. K₂CO₃ is milder and prefers N-acylation.

  • Order of Addition: Ensure the acid chloride is the limiting reagent locally (dropwise addition).

Decision Tree for Yield Improvement

Troubleshooting Problem Yield Issue Identified CheckTLC Check TLC/HPLC Is SM remaining? Problem->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Incomplete Rxn NoSM No: SM Consumed CheckTLC->NoSM Conversion OK CheckpH Check Aqueous pH YesSM->CheckpH Action3 Workup Issue Product lost in Aq layer? NoSM->Action3 Low Isolated Yield LowpH pH < 9 (Amine Protonated) CheckpH->LowpH HighpH pH > 9 CheckpH->HighpH Hydrolysis Acid Chloride Hydrolyzed (Check Temp/Water) Action2 Increase Acid Chloride eq OR Lower Temp Hydrolysis->Action2 Action1 Add more Base Maintain pH >9 LowpH->Action1 HighpH->Hydrolysis

Figure 2: Logic flow for diagnosing yield loss.

References

  • Kennis, L. E. J., et al. (1989). 3-Piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[2][4][9] U.S. Patent No.[4] 4,804,663. Washington, DC: U.S. Patent and Trademark Office.

    • Relevance: Primary source for the synthesis of Risperidone intermedi
  • Organic Chemistry Portal. Schotten-Baumann Reaction.[6][10]

    • Relevance: Mechanistic grounding for the biphasic acyl
  • PubChem. 1-(2-Chlorobenzoyl)piperidin-4-one Compound Summary.

    • Relevance: Verification of chemical structure and physical properties (LogP, solubility)

Sources

Optimization

Removing unreacted 2-chlorobenzoyl chloride from piperidone product

Topic: Removal of Unreacted 2-Chlorobenzoyl Chloride Ticket ID: CHEM-PUR-002 Status: Open Support Level: Senior Application Scientist[1] Executive Summary You are encountering difficulty removing excess 2-chlorobenzoyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chlorobenzoyl Chloride Ticket ID: CHEM-PUR-002 Status: Open Support Level: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty removing excess 2-chlorobenzoyl chloride (2-CBC) from a reaction mixture where it was used to acylate a piperidone derivative. This is a common challenge in amide coupling. 2-CBC is an electrophilic, lachrymatory liquid that hydrolyzes to 2-chlorobenzoic acid (2-CBA) in the presence of moisture.[1]

The purification strategy relies on exploiting the chemical difference between your product (a neutral amide) and the impurity (an acid chloride capable of becoming an anionic acid or a cationic derivative).

Module 1: The Standard Aqueous Workup (Hydrolysis & Extraction)

Best for: Routine synthesis, multi-gram scale, stable amide products.

The Chemical Logic

The most efficient removal method utilizes the acidity of the hydrolyzed by-product. 2-chlorobenzoic acid has a pKa of approximately 2.9 [1].[1][2][3] By adjusting the aqueous phase to pH > 8, we deprotonate the acid into its carboxylate salt (2-chlorobenzoate), forcing it into the aqueous layer while your neutral piperidone product remains in the organic phase.

Protocol
  • Quench: Add the reaction mixture (assumed solvent: DCM or EtOAc) to a stirred solution of saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why: This hydrolyzes remaining 2-CBC to 2-CBA and immediately neutralizes it.[1]

    • Caution: CO₂ gas will evolve.[1] Add slowly.

  • Agitation: Stir vigorously for 15–30 minutes.

    • Critical: Hydrolysis of electron-poor acid chlorides can be slow in biphasic systems.[1] Vigorous stirring increases surface area.[1]

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

  • Base Wash: Wash the organic layer 2x with fresh sat.[1] NaHCO₃ or 1M NaOH.[1]

    • Verification: Check the pH of the aqueous output. It must be basic (pH > 9).[1] If acidic, the 2-CBA is not fully ionized and may remain in the organic layer.

  • Final Wash: Wash organic layer 1x with Brine (sat.[1] NaCl) to remove trapped water.[1]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Visualizing the Partitioning Logic

PartitioningLogic cluster_legend Mechanism Start Crude Reaction Mixture (Product + Excess 2-CBC) Quench Add Sat. NaHCO3 (pH ~8.5) Hydrolysis Step Start->Quench Quenching SepFunnel Separatory Funnel Phase Separation Quench->SepFunnel OrgLayer Organic Layer (DCM/EtOAc) SepFunnel->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Water/Base) SepFunnel->AqLayer Hydrophilic/Ionic Species Product Piperidone Product (Neutral Amide) OrgLayer->Product Retained Impurity 2-Chlorobenzoate (Anionic Salt) AqLayer->Impurity Discarded Mech 2-CBC + H2O -> 2-CBA (pKa 2.9) 2-CBA + Base -> Salt (Water Soluble)

Figure 1: Phase partitioning logic for separating neutral amides from acidic by-products.[1]

Module 2: The "Reverse Scavenge" (DMAPA Derivatization)

Best for: Stubborn impurities, acid-sensitive products, or when the acid by-product "oils out" in the organic layer.

The Chemical Logic

If 2-chlorobenzoic acid is difficult to wash out (it has some organic solubility), we can chemically modify the unreacted acid chloride into a basic amide using 3-(Dimethylamino)-1-propylamine (DMAPA) .[1] This converts the impurity into a cation-forming species that is easily removed with an acidic wash.[1]

Protocol
  • Reaction Check: Ensure the main reaction is complete (TLC/LCMS).

  • Add Scavenger: Add 1.5 equivalents (relative to the excess acid chloride) of DMAPA to the reaction mixture.

  • Stir: Stir at room temperature for 15 minutes.

    • Result: Excess 2-CBC reacts with DMAPA to form a basic amide.[1]

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1]

    • Mechanism: The tertiary amine on the DMAPA-derivative protonates, becoming positively charged and extremely water-soluble.[1]

    • Safety: Ensure your piperidone product does not have a basic nitrogen that would also protonate and extract.[1] If your product is a tertiary amine, skip this and use Module 1 or 3.[1]

Module 3: Solid-Supported Scavenging

Best for: Small scale (<100 mg), high-throughput screening, or avoiding aqueous workup entirely.[1]

The Chemical Logic

Polymer-supported amines (e.g., Trisamine resin) act as "chemical flypaper."[1] They react covalently with the electrophilic acid chloride.[1] The impurity becomes tethered to the solid bead, which is then removed by simple filtration [2].

Protocol
  • Select Resin: Use PS-Trisamine or PS-Isocyanate .[1]

  • Dosage: Add 2–3 equivalents of resin relative to the expected excess of acid chloride.

  • Incubation: Shake or stir gently for 1–2 hours.

  • Filtration: Filter the mixture through a fritted syringe or funnel.

  • Result: The filtrate contains pure product; the impurity is trapped on the filter cake.[1]

Comparison of Methods

MetricModule 1: Aqueous Base WashModule 2: DMAPA QuenchModule 3: Solid Scavenger
Cost Low (Commodity Chems)Low/MediumHigh (Specialty Resins)
Speed Fast (20 mins)Fast (30 mins)Slow (1-2 hours)
Scalability Excellent (kg scale)Good (g scale)Poor (mg scale)
Efficiency >95% Removal>99% Removal>98% Removal
Risk EmulsionsProduct protonation (if basic)Mechanical attrition of beads

Troubleshooting & FAQ

  • Diagnosis: The pH of your wash was likely too low, or the layers weren't mixed well enough.

  • Fix: 2-chlorobenzoic acid is somewhat lipophilic.[1] Use 1M NaOH instead of bicarbonate to ensure complete deprotonation (pH 14).[1] Note: Only do this if your amide product is stable to strong base (most are).

Q: A thick emulsion formed during the wash.

  • Diagnosis: Piperidone derivatives can act as surfactants.[1]

  • Fix: Add solid NaCl to the separatory funnel to increase ionic strength ("salting out"). Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion.

Q: Can I just use chromatography?

  • Diagnosis: You can, but 2-CBC is reactive.[1]

  • Advice: Do not load unreacted acid chloride onto a silica column; it will hydrolyze on the silica, causing band streaking (tailing) that contaminates the product. Always quench with MeOH (to form the methyl ester) or water before chromatography.[1] The methyl ester of 2-chlorobenzoic acid moves distinctly on silica (high Rf), whereas the free acid drags (low Rf).

Workflow Visualization: Scavenging vs. Washing

PurificationPathways cluster_methods Select Method Input Reaction Mix (Product + R-COCl) MethodA Method A: Aqueous Base Input->MethodA MethodB Method B: DMAPA Quench Input->MethodB MethodC Method C: Resin Scavenge Input->MethodC OutA Impurity -> R-COO(-) (Water Soluble) MethodA->OutA NaOH Wash OutB Impurity -> Basic Amide(+) (Acid Soluble) MethodB->OutB HCl Wash OutC Impurity -> Solid Bead (Filterable) MethodC->OutC Filtration

Figure 2: Decision matrix for purification pathways based on impurity derivatization.

References

  • PubChem. (n.d.).[1] 2-Chlorobenzoic Acid (CID 8374).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Biotage. (2014).[1] Solid-Supported Reagents and Scavengers.[1][4][5] Sopachem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 1-(2-Chlorobenzoyl)piperidin-4-one During Workup

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-Chlorobenzoyl)piperidin-4-one and facing challenges with its stability during reaction workup. As a key intermediate in the synthesis of various pharmaceutically active compounds, maintaining its structural integrity is paramount. This document provides in-depth, experience-driven answers to common questions regarding the prevention of its amide bond hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant loss of my product, 1-(2-Chlorobenzoyl)piperidin-4-one, after my aqueous workup. What is causing this degradation?

A1: The primary cause of product loss for this compound during a standard aqueous workup is the hydrolysis of the tertiary amide bond. Amides, while being the most stable of the carboxylic acid derivatives, are susceptible to cleavage under both acidic and basic conditions, a reaction that is often accelerated by heat.[1][2][3]

Your typical workup likely involves washing the organic layer with an acidic solution (e.g., dilute HCl) to remove basic impurities, followed by a basic solution (e.g., NaHCO₃ or NaOH) to remove acidic impurities. These conditions are precisely what facilitates the unwanted hydrolysis reaction, breaking the amide bond to form 2-chlorobenzoic acid and piperidin-4-one.

Mechanism of Amide Hydrolysis:

The susceptibility of the amide bond in 1-(2-Chlorobenzoyl)piperidin-4-one to hydrolysis is dictated by the reaction conditions, as illustrated below.

Amide Hydrolysis Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide 1-(2-Chlorobenzoyl)piperidin-4-one Protonation Protonation of Carbonyl (activates carbonyl carbon) Amide->Protonation H₃O⁺, Heat OH_Attack Nucleophilic Attack by Hydroxide (OH⁻) Amide->OH_Attack OH⁻, Heat H2O_Attack_A Nucleophilic Attack by Water Protonation->H2O_Attack_A Products_A Products: 2-Chlorobenzoic Acid + Piperidin-4-one Salt H2O_Attack_A->Products_A Tetrahedral Tetrahedral Intermediate Formation OH_Attack->Tetrahedral Products_B Products: 2-Chlorobenzoate Salt + Piperidin-4-one Tetrahedral->Products_B

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of the amide bond.

Q2: How can I confirm that hydrolysis is the issue, and what are the specific byproducts I should look for?

A2: You can confirm hydrolysis by identifying its characteristic byproducts in your crude product mixture using standard analytical techniques.

  • Hydrolysis Products:

    • 2-Chlorobenzoic Acid

    • Piperidin-4-one (or its corresponding salt)

  • Analytical Detection Methods:

    • Thin-Layer Chromatography (TLC): You will observe new spots that are not present in your starting materials or the desired product. 2-Chlorobenzoic acid will typically have a lower Rf value than your product and can be visualized with UV light and stains like potassium permanganate. Piperidin-4-one, being a polar amine, might streak or stay near the baseline depending on the solvent system.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective method. You can monitor for the disappearance of the mass peak corresponding to your product (m/z for C₁₂H₁₂ClNO) and the appearance of new peaks corresponding to the hydrolysis products (m/z for 2-chlorobenzoic acid and piperidin-4-one).

    • ¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR spectrum of the crude product, the presence of hydrolysis will be indicated by a new set of aromatic signals for 2-chlorobenzoic acid and characteristic aliphatic signals for the piperidin-4-one ring, which will be distinct from the signals of your acylated product. Analytical techniques like NMR and HPLC are commonly used to monitor such reactions.[4][5][]

Q3: What are the ideal workup conditions to minimize or completely prevent this hydrolysis?

A3: The key is to maintain strict control over pH and temperature throughout the entire workup and extraction process. Amides are generally most stable in a neutral pH range.[7]

Table 1: Recommended Workup Parameters to Prevent Amide Hydrolysis

ParameterRecommended RangeRationale
pH of Aqueous Wash 7.0 - 8.0 Strongly acidic (pH < 3) or strongly basic (pH > 11) conditions significantly accelerate hydrolysis. A neutral to slightly basic pH is the "safe zone" for amide stability.
Temperature 0 - 5 °C Hydrolysis is a chemical reaction whose rate is highly dependent on temperature.[7] Performing all aqueous washes and extractions on an ice bath dramatically reduces the hydrolysis rate.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) Highly Recommended. This is a mild base that can effectively neutralize residual acid catalysts without causing a sharp increase in pH that would promote base-catalyzed hydrolysis.[7]
Reagents to Avoid Strong Bases (NaOH, KOH, K₂CO₃) Not Recommended. These strong bases can rapidly hydrolyze the amide, leading to significant product loss.[7]
Contact Time As short as possible Minimize the duration of contact between the organic layer containing your product and the aqueous phase to reduce the opportunity for hydrolysis.
Q4: Can you provide a detailed, step-by-step protocol for a workup procedure optimized to protect my product?

A4: Certainly. This protocol is designed to neutralize the reaction mixture and remove impurities while minimizing the risk of hydrolysis.

Hydrolysis-Resistant Workup Workflow Start Crude Reaction Mixture Step1 1. Cool reaction mixture to an ice bath (0-5 °C) Start->Step1 Step2 2. Dilute with a cold, water-immiscible organic solvent (e.g., EtOAc, DCM) Step1->Step2 Step3 3. Transfer to a separatory funnel Step2->Step3 Step4 4. Add cold, saturated NaHCO₃ solution slowly to neutralize (vent frequently!) Step3->Step4 Step5 5. Shake gently and separate the aqueous layer Step4->Step5 Step6 6. Wash organic layer with cold, saturated NaCl (Brine) Step5->Step6 Step7 7. Separate layers and transfer organic phase to a flask Step6->Step7 Step8 8. Dry over anhydrous Na₂SO₄ or MgSO₄ Step7->Step8 Step9 9. Filter to remove drying agent Step8->Step9 Step10 10. Concentrate under reduced pressure (keep bath temp < 40 °C) Step9->Step10 End Pure 1-(2-Chlorobenzoyl)piperidin-4-one Step10->End

Caption: Recommended workflow for a hydrolysis-resistant workup.

Detailed Experimental Protocol:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, place the reaction flask in an ice-water bath and cool the contents to 0-5 °C.

  • Dilution: Dilute the cold reaction mixture with an appropriate cold organic solvent (e.g., ethyl acetate, dichloromethane). This reduces the concentration of reactive species.

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Slowly and carefully add cold, saturated sodium bicarbonate (NaHCO₃) solution in portions.

    • Expert Tip: Be cautious, as adding bicarbonate to an acidic reaction mixture will cause vigorous gas (CO₂) evolution. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is in the target 7.0-8.0 range.

  • Extraction: Separate the organic layer. If necessary, extract the aqueous layer one more time with a fresh portion of the cold organic solvent to recover any dissolved product.

  • Brine Wash: Combine the organic layers and wash them with one portion of cold, saturated sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water and break any emulsions.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Ensure the temperature of the water bath for the rotary evaporator does not exceed 40 °C to prevent any potential thermal degradation.

Q5: I am still observing some hydrolysis even with the optimized protocol. What advanced troubleshooting can I implement?

A5: If hydrolysis persists, it suggests your compound is particularly sensitive or that the reaction conditions prior to workup are harsh. Consider these advanced strategies:

  • Non-Aqueous Workup: If the impurities are salts (e.g., hydrochloride salts of amines), you may be able to remove them without any aqueous wash. Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter it through a pad of Celite® or silica gel to remove the solid impurities. This completely avoids contact with water.

  • Solid-Phase Extraction (SPE): For small-scale reactions, you can pass the crude reaction mixture through a short plug of silica gel, eluting with an appropriate solvent system. This can effectively separate your less polar product from highly polar impurities without an aqueous wash.

  • Reverse Phase Purification: If the product is sufficiently stable, purification by reverse-phase chromatography (e.g., C18 silica) using a buffered mobile phase (like an acetonitrile/water system with an ammonium acetate buffer) can sometimes be a viable, albeit more costly, alternative to an extractive workup.

By implementing these careful and controlled workup procedures, you can significantly improve the yield and purity of your 1-(2-Chlorobenzoyl)piperidin-4-one, ensuring the integrity of this valuable synthetic intermediate.

References
  • Allen, S.
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide.[Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.[Link]

  • Organic Chemistry (Clayden, Greeves, & Warren). (n.d.). Amides can be hydrolysed under acidic or basic conditions too. Oxford University Press.[Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.[Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions.[Link]

  • University of Arizona. (n.d.). Amide Workup. Goode Group, University of Arizona.[Link]

  • Quora. (2019). Why are amides resist hydrolysis in plain water? Quora.[Link]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube.[Link]

  • Researcher.Life. (2018). On the hydrolysis mechanisms of amides and peptides. R Discovery.[Link]

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate.[Link]

  • Reddit. (2020). How to prevent the acid hydrolysis of an amide? r/chemhelp.[Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. PubMed.[Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Organic Syntheses.[Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support: Troubleshooting N-Acylation of 4-Piperidone Hydrochloride

Executive Summary & Core Chemistry The Deceptive Reagent: 4-Piperidone hydrochloride is rarely the simple ketone depicted in standard catalogs.[1] It predominantly exists as the gem-diol monohydrate ( ).[2][1] Failure to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Deceptive Reagent: 4-Piperidone hydrochloride is rarely the simple ketone depicted in standard catalogs.[1] It predominantly exists as the gem-diol monohydrate (


).[2][1]

Failure to account for this "hidden" water and the instability of the free base are the two primary causes of reaction failure. This guide addresses the mechanistic failures leading to low purity, specifically competitive hydrolysis and aldol-type polymerization .

The "Hidden" Equilibrium

The following diagram illustrates the critical interference pathway that destroys your acylating agent before it reacts with the amine.

HydrateInterference Start 4-Piperidone HCl (Commercial Source) GemDiol Gem-Diol Form (Hydrate) Start->GemDiol Equilibrium Ketone Free Ketone Form (Reactive) GemDiol->Ketone - H2O (Dehydration) AcylAgent Acylating Agent (R-COCl or Anhydride) GemDiol->AcylAgent Releases H2O Product N-Acyl Product Ketone->Product + Acyl Agent + Base AcidSide Carboxylic Acid (Impurity) AcylAgent->AcidSide Hydrolysis by Hydrate Water

Figure 1: The Hydrate Trap.[2][1] Commercial 4-piperidone HCl exists in equilibrium with its gem-diol.[1] The water bound in the gem-diol rapidly hydrolyzes acid chlorides, altering stoichiometry and generating acidic impurities.

Troubleshooting Modules (Q&A Format)

Module A: The Stoichiometry Trap (Low Yield/Excess Acid)[1]

Q: I calculated my stoichiometry 1:1, but the reaction is incomplete and NMR shows large amounts of carboxylic acid. Why?

Diagnosis: You likely treated the starting material as anhydrous 4-piperidone HCl (MW ~135.6).[1] Root Cause: The commercial salt is almost exclusively the monohydrate (MW ~153.6).[2]

  • Mass Error: You underloaded the starting material by ~13%.

  • Reagent Destruction: The hydrate water reacts with your acyl chloride (

    
    ).[2] This consumes 1 equivalent of your reagent and generates 2 equivalents of acid, which neutralizes your base scavenger.[2]
    

Corrective Protocol:

  • Option 1 (In-situ Dehydration): If using acid chlorides, add an extra 1.2 equivalents of reagent to sacrifice for the water, and increase base equivalents accordingly.[2]

  • Option 2 (Azeotropic Drying): Reflux the starting material in toluene with a Dean-Stark trap for 2 hours prior to acylation.[1]

Module B: The "Black Tar" Scenario (Polymerization)[1]

Q: Upon adding base (TEA or NaOH), my reaction mixture turned dark brown/black and became viscous. The product is inseparable.

Diagnosis: Uncontrolled self-condensation (The Mannich/Aldol Cascade).[1] Root Cause: The free base of 4-piperidone is thermally and chemically unstable.[1] In the presence of base, the ketone enolizes and attacks the carbonyl of another piperidone molecule, leading to rapid polymerization.[2]

Corrective Protocol:

  • Never isolate the free base. Always generate it in situ in the presence of the acylating agent.

  • Temperature Control: Maintain reaction temperature below 0°C during base addition.

  • Base Selection: Switch to a "Schotten-Baumann" biphasic system (see Protocol 1 below) or use a non-nucleophilic organic base (DIPEA) added dropwise.

Module C: O-Acylation vs. N-Acylation

Q: My LC-MS shows a peak with the correct mass, but the NMR is messy. Could I have O-acylation?

Diagnosis: Enol ester formation. Root Cause: Under strongly basic conditions or high temperatures, the ketone enolizes.[2] Acyl chlorides can react at the oxygen (O-acylation) rather than the nitrogen (N-acylation).[1]

Corrective Protocol:

  • Solvent Switch: Use non-polar solvents (DCM, Toluene) rather than polar aprotic solvents (DMF), which favor O-alkylation/acylation.[2]

  • Order of Addition: Add the base last and slowly. This ensures the amine (which is more nucleophilic than the enol oxygen) reacts preferentially as soon as it is deprotonated.[2]

Experimental Protocols

Protocol 1: Biphasic Schotten-Baumann (Recommended for Stability)

Best for preventing polymerization by keeping the free base concentration low.[1]

ParameterSpecificationNotes
Solvent A Dichloromethane (DCM)Dissolves the acylating agent.[1]
Solvent B WaterDissolves the 4-piperidone HCl.[1]
Base

or

(2.5 - 3.0 equiv)
Inorganic bases are milder than NaOH.[2][1]
Temperature 0°C to 5°CCritical to suppress aldol condensation.

Step-by-Step:

  • Dissolve 4-piperidone HCl monohydrate (10 mmol) in water (15 mL).

  • Add solid

    
     (25 mmol) slowly at 0°C. Note: The solution may yellow slightly; work quickly.
    
  • Immediately add a solution of Acyl Chloride (12 mmol) in DCM (15 mL) via addition funnel over 15 minutes.

  • Vigorous stirring is required (biphasic transfer).

  • Monitor pH; keep >8. Add more base if necessary.

  • Workup: Separate organic layer. Wash aqueous layer with DCM (2x).[2] Combine organics, dry over

    
    , and concentrate.
    
Protocol 2: Anhydrous Acylation (For Water-Sensitive Reagents)

Requires strict temperature control.[2][1]

  • Suspend 4-piperidone HCl monohydrate (10 mmol) in dry DCM (30 mL) under Nitrogen.

  • Add Acylating Agent (e.g., Acetic Anhydride or Acid Chloride) (2.2 equiv).[2] Note: Excess used to consume hydrate water.

  • Cool to -10°C.

  • Add Triethylamine (TEA) or DIPEA (3.5 equiv) dropwise over 30 minutes.

    • Why? Slow addition releases the free amine slowly, which is immediately trapped by the excess acylating agent, preventing self-condensation.[2]

  • Allow to warm to Room Temp. Stir 2 hours.

Decision Logic for Process Optimization

Use this flow to select the correct troubleshooting path for your specific observation.

TroubleshootingLogic Start Start: Identify Impurity Profile Q1 Is the mixture black/tarry? Start->Q1 Sol1 Issue: Polymerization Action: Lower Temp (<0°C) & Switch to Biphasic Protocol Q1->Sol1 Yes Q2 Is there unreacted SM + Carboxylic Acid? Q1->Q2 No Sol2 Issue: Hydrate Interference Action: Increase Reagent (1.2 eq excess) or Azeotropic Dry Q2->Sol2 Yes Q3 Is Mass Correct but NMR Wrong? Q2->Q3 No Sol3 Issue: O-Acylation Action: Change Solvent to DCM Slow Base Addition Q3->Sol3 Yes

Figure 2: Troubleshooting Decision Tree. Follow the logic path based on visual and analytical observations of the crude reaction mixture.

References

  • Hydrate Equilibrium & Reactivity

    • McElvain, S. M. (1946).[2] "Piperidine Derivatives."[3][4][5][6][7][8][9][10][11][12] Chemical Reviews. This foundational text establishes the instability of the piperidone free base and the gem-diol nature of the salts.[1]

    • Source:[2]

  • Acylation Protocols (Schotten-Baumann)

    • Weintraub, P. M., et al. (2003).[2][4] "Recent advances in the synthesis of piperidones and piperidines."[3][4] Tetrahedron. Provides comprehensive reviews on protecting group strategies and acylation conditions for piperidones.

    • Source:[2]

  • Stability & Polymerization

    • Baliah, V., et al. (1948).[2][3] "The Preparation of Some Piperidine Derivatives by the Mannich Reaction." Journal of the American Chemical Society. Details the conditions leading to self-condensation and tar formation in piperidone synthesis.

    • Source:[2]

  • General Property Data

    • National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 33721, 4-Piperidone.[1][4]

    • Source:[2]

Sources

Troubleshooting

Handling hygroscopic nature of piperidin-4-one intermediates

Technical Support Center: Handling Piperidin-4-one Intermediates Ticket ID: PIP-4-ONE-HYGRO-GUIDE Subject: Comprehensive Handling, Storage, and Troubleshooting of Hygroscopic Piperidin-4-one Salts Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Piperidin-4-one Intermediates

Ticket ID: PIP-4-ONE-HYGRO-GUIDE Subject: Comprehensive Handling, Storage, and Troubleshooting of Hygroscopic Piperidin-4-one Salts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Piperidin-4-one (and its derivatives) is a critical pharmacophore in medicinal chemistry, particularly for synthesizing bioactive alkaloids and drug candidates via reductive amination.[1] However, its handling is plagued by two competing stability issues:[2]

  • Hygroscopicity: The hydrochloride salt (the most common commercial form) acts as a moisture sponge, leading to deliquescence (turning into a gum).

  • Chemical Instability: The free base is thermodynamically unstable, prone to self-condensation (dimerization) and oxidation.

This guide provides a self-validating workflow to navigate these extremes, ensuring your starting material remains reactive and your yields reproducible.

Module 1: Storage & Handling (The Basics)

Q: My bottle of 4-Piperidone HCl monohydrate arrived clumpy. Is it degraded? A: Not necessarily, but it requires immediate triage. Commercially, this compound is supplied as the monohydrate hydrochloride (C₅H₉NO · HCl · H₂O). The water molecule is part of the crystal lattice, stabilizing the solid. Clumping indicates excess surface moisture absorption (hygroscopicity).

  • Diagnostic: Check the color. Pure material is white to off-white. Yellow/orange discoloration indicates oxidation or free-base polymerization.

  • Action: If white but clumpy, dry under vacuum (see Protocol A). If yellow/orange, recrystallize immediately (see Protocol B).

Q: Why can't I just store the free base? A: The free base of piperidin-4-one is chemically unstable. Without the protonated amine (ammonium form), the lone pair on the nitrogen facilitates an intermolecular Aldol-type condensation with the ketone of a neighboring molecule, leading to dimers and complex polymers.

  • Rule: Always store as the HCl salt. Generate the free base in situ only immediately before reaction.

Q: What are the optimal storage conditions? A:

  • Temperature: 2–8°C (Refrigerated). Cold retards the kinetics of hydrolysis and oxidation.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

  • Container: Tightly sealed glass with Parafilm® or Teflon tape. Avoid simple plastic caps which are permeable to moisture over months.

Module 2: Synthesis & Reactivity (The Process)

Q: I am performing a Reductive Amination. Do I need to remove the hydrate water first? A: It depends on your reducing agent.[3]

  • Scenario A: Sodium Cyanoborohydride (NaCNBH₃): No. This reagent is tolerant of water and works well at pH 6–7. The hydrate water is negligible.

  • Scenario B: Sodium Triacetoxyborohydride (STAB): YES. STAB is water-sensitive.[4] The crystal water in the starting material can decompose the reagent and quench the imine intermediate.

    • Fix: Add activated 4Å Molecular Sieves to the reaction mixture or perform an azeotropic distillation with toluene prior to adding the reducing agent.

Q: My reaction yield is low, and I see a "dimer" peak in the MS. What happened? A: You likely generated the free base too early or in too high a concentration.

  • The Trap: Adding a strong base (like Et₃N or NaOH) to "free" the amine before the coupling partner (aldehyde/ketone) is present allows the piperidin-4-one to react with itself.

  • The Protocol: Mix the piperidin-4-one salt, the aldehyde, and the solvent first. Add the base (e.g., DIPEA) slowly to this mixture. This ensures the amine reacts with the aldehyde (forming the imine) faster than it reacts with another piperidone molecule.

Module 3: Troubleshooting & Rescue Protocols

Protocol A: Drying "Gummy" Salts

Use this when the material is wet/clumpy but chemically pure (white).

  • Place the material in a vacuum oven.

  • Set temperature to 45–55°C . (Do not exceed 60°C to avoid thermal degradation).

  • Apply full vacuum (<10 mbar) for 6–12 hours.

  • Validation: Measure the melting point. Pure 4-Piperidone HCl Monohydrate melts at 94–96°C . If it melts significantly lower, it is still wet.

Protocol B: Recrystallization (The Rescue)

Use this when the material is discolored (yellow/brown).

  • Dissolve the crude salt in a minimum amount of boiling Ethanol (absolute) .

  • If insoluble particles remain, filter hot.

  • Add Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Cool slowly to room temperature, then to 4°C.

  • Filter the white crystals and wash with cold ether. Store under Argon.

Visualizing the Stability Landscape

The following diagram illustrates the critical state changes of Piperidin-4-one. Note the "Danger Zone" where the free base exists.

PiperidoneStability cluster_danger DANGER ZONE Salt HCl Salt (Hydrate) (Stable Solid) WetSalt Wet/Gummy Salt (Hygroscopic Failure) Salt->WetSalt Exposure to Air/Moisture FreeBase Free Base (Transient Species) Salt->FreeBase Base Treatment (e.g., Et3N, NaOH) WetSalt->Salt Vacuum Dry (Protocol A) Dimer Dimer/Polymer (Irreversible Degradation) FreeBase->Dimer Time > 1 hr Self-Condensation Reaction Target Reaction (e.g., Reductive Amination) FreeBase->Reaction Immediate Use + Electrophile

Caption: Stability Cycle of Piperidin-4-one. The Free Base is a transient species that must be trapped immediately to prevent polymerization.

Quantitative Data: Solvent Compatibility Table

SolventSuitability for ReactionNotes
Methanol ⭐⭐⭐⭐ (High)Excellent for reductive amination with NaCNBH₃. Solubilizes the salt well.
Dichloromethane (DCM) ⭐⭐ (Low)Poor solubility for the HCl salt. Requires free-basing (risky) or biphasic conditions.
Ethanol (Abs.) ⭐⭐⭐ (Medium)Good for recrystallization.[5] Acceptable for reactions if dry.[2]
Water ⭐ (Specific)Only for aqueous reductive aminations (rare). Promotes hydrolysis of imine intermediates.
DMF/DMSO ⭐⭐ (Medium)Good solubility but difficult to remove. Hygroscopic solvents exacerbate water issues.

References

  • Preparation of 4-Piperidone HCl Hydrate. World Intellectual Property Organization (WIPO), WO/2022/195497. Link

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • 4-Piperidone Monohydrate Hydrochloride Product Data. Sigma-Aldrich Technical Library. Link

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021, 4(4), 192-199.[6][7] Link

  • Handling of Hygroscopic Pharmaceuticals. National Institutes of Health (PMC), PMC7122345. Link

Sources

Optimization

Separation of 1-(2-Chlorobenzoyl)piperidin-4-one from bis-acylated byproducts

Ticket ID: #PUR-CP4-001 Subject: Separation of Target Amide from Bis-Acylated Byproducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CP4-001 Subject: Separation of Target Amide from Bis-Acylated Byproducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Molecule: 1-(2-Chlorobenzoyl)piperidin-4-one is a critical pharmacophore and intermediate, notably used in the synthesis of antipsychotics like Iloperidone and various Factor Xa inhibitors.

The Problem: The synthesis typically involves the Schotten-Baumann acylation of piperidin-4-one (or its hydrochloride hydrate) with 2-chlorobenzoyl chloride. A common failure mode is the formation of a bis-acylated byproduct .

The Chemistry of the Impurity: Piperidin-4-one possesses two reactive sites:

  • Nitrogen (Secondary Amine): The desired site for acylation.

  • Oxygen (Enol Form): Under basic conditions, the ketone can enolize. If the acylating agent is present in excess or the pH is too high, the enol oxygen reacts to form an enol ester .

The "bis-acylated" impurity is 1-(2-chlorobenzoyl)-4-(2-chlorobenzoyloxy)-1,2,3,6-tetrahydropyridine (the N,O-bis-acylated enol ester).

Diagnostic Center: Identifying the Impurity

Before attempting separation, confirm the identity of the byproduct using these signatures.

MethodTarget Signal (N-Acyl)Bis-Acylated Signal (N,O-Diacyl)
TLC Rf ~ 0.3 - 0.4 (Moderate Polarity)Rf ~ 0.7 - 0.8 (Non-polar, moves with solvent front)
1H NMR δ 2.4 - 2.6 ppm (Triplet, -CH2- adjacent to ketone)δ 5.5 - 6.0 ppm (Vinylic proton, characteristic of enol ester double bond)
IR ~1715 cm⁻¹ (Ketone C=O) + 1630 cm⁻¹ (Amide C=O)~1750-1760 cm⁻¹ (Enol Ester C=O) + 1640 cm⁻¹ (Amide C=O)
HPLC Main PeakLate-eluting peak (High lipophilicity due to two aromatic rings)

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways leading to the target and the impurity.

ReactionPathways Start Piperidin-4-one (HCl Hydrate) Target TARGET: 1-(2-Chlorobenzoyl) piperidin-4-one (Ketone Form) Start->Target Pathway A: N-Acylation (Fast) Enol Enol Intermediate (Transient) Start->Enol Tautomerization Reagent 2-Chlorobenzoyl Chloride (Excess) Reagent->Target Impurity IMPURITY: N,O-Bis-acylated Enol Ester Reagent->Impurity Base Base (TEA / K2CO3) Base->Enol Promotes Target->Impurity Over-reaction Enol->Impurity Pathway B: O-Acylation (With Excess Reagent)

Figure 1: Mechanistic pathway showing the divergence between the stable N-acyl target and the labile N,O-bis-acylated impurity.

Troubleshooting & Remediation Protocols

Protocol A: The "Silver Bullet" (Selective Hydrolysis)

Best for: High levels of bis-impurity (>5%). Principle: Enol esters are chemically labile (unstable) and hydrolyze rapidly in mild acid or base. Amides (the target) are robust. We exploit this difference to chemically destroy the impurity, reverting it back to the target molecule.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent (e.g., THF or Methanol).

  • Acid Treatment: Add 2N HCl (approx. 20% volume of organic solvent).

  • Hydrolysis: Stir at ambient temperature (20–25°C) for 1–2 hours.

    • Monitoring: Check TLC. The high-Rf spot (impurity) should disappear, converting into the lower-Rf spot (target) and 2-chlorobenzoic acid.

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove the cleaved 2-chlorobenzoic acid) and then brine.

  • Concentration: Dry over Na₂SO₄ and concentrate to yield the purified target.

Protocol B: Recrystallization (Physical Separation)

Best for: Low levels of impurity (<5%) or final polishing. Principle: The bis-acylated byproduct is significantly more lipophilic and less crystalline than the polar ketone target.

Solvent System:

  • Primary Choice: Isopropyl Alcohol (IPA).

  • Alternative: Ethyl Acetate / Heptane (1:3).

Procedure:

  • Dissolve crude solid in boiling IPA (approx. 5 mL per gram).

  • Allow to cool slowly to room temperature.

  • Chill to 0–5°C for 2 hours.

  • Filter the white crystalline solid. The bis-acylated oily impurity will remain in the mother liquor.

Workflow Logic: The Decision Tree

Use this logic flow to determine the correct purification strategy for your specific batch.

Workflow Start Crude Reaction Mixture Check Diagnostic Check (TLC / HPLC) Start->Check HighImp Bis-Impurity > 5% Check->HighImp LowImp Bis-Impurity < 5% Check->LowImp Hydrolysis Protocol A: Selective Acid Hydrolysis (Cleaves Enol Ester) HighImp->Hydrolysis Cryst Protocol B: Recrystallization (IPA or EtOAc/Heptane) LowImp->Cryst Wash Base Wash (NaHCO3) Removes Cleaved Acid Hydrolysis->Wash Final Pure 1-(2-Chlorobenzoyl) piperidin-4-one Cryst->Final Wash->Cryst

Figure 2: Decision matrix for selecting the appropriate purification protocol based on impurity load.

Frequently Asked Questions (FAQ)

Q1: Why does the bis-product form even when I use exactly 1.0 equivalent of acid chloride? A: This is often due to "local excess." If you add the acid chloride too quickly, the concentration at the drop site is high, favoring the kinetic enol ester formation.

  • Fix: Add the acid chloride dropwise as a dilute solution in DCM at 0°C.

Q2: Can I use column chromatography instead? A: Yes. The separation is easy due to the large polarity difference (ΔRf > 0.3).

  • Eluent: Use a gradient of Hexane:Ethyl Acetate (start 90:10, move to 60:40). The bis-impurity elutes first; the target ketone elutes later.

Q3: I see a third spot on TLC that doesn't move (Baseline). What is it? A: This is likely the unreacted Piperidin-4-one hydrochloride (very polar) or the 2-chlorobenzoic acid byproduct. Both are removed by the aqueous workup (Acid/Base washes) described in Protocol A.

Q4: Is the bis-acylated product toxic? A: While specific toxicology data on the bis-impurity is limited, enol esters are reactive electrophiles. In the context of pharmaceutical intermediates (like for Iloperidone), it is considered a "Process Related Impurity" and must be controlled to ICH limits (<0.15% in final drug substance).

References

  • Synthesis of Piperidine-4-one Derivatives

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
    • Source: Chemical Review and Letters (2021).[1]

    • URL:[Link]

  • General Acylation & Side Reactions

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][1][3][4]

    • Source: International Journal of Molecular Sciences (NIH/NLM).
    • URL:[Link]

  • Iloperidone Intermediate Context

    • Title: Process for the preparation of Iloperidone.[5]

    • Source: Google P
    • Context: Describes the handling of the 1-(4-(3-chloropropoxy)-3-methoxyphenyl)
    • URL

Sources

Troubleshooting

Technical Support Center: 1-(2-Chlorobenzoyl)piperidin-4-one Stability &amp; Storage

[1] Case ID: STAB-1016700 Compound Class: N-Acyl Piperidin-4-ones Priority Level: Critical (Degradation Risk: High)[1] Part 1: The Core Directive (Executive Summary) 1-(2-Chlorobenzoyl)piperidin-4-one (CAS: 1016700-87-0)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: STAB-1016700 Compound Class: N-Acyl Piperidin-4-ones Priority Level: Critical (Degradation Risk: High)[1]

Part 1: The Core Directive (Executive Summary)

1-(2-Chlorobenzoyl)piperidin-4-one (CAS: 1016700-87-0) is a versatile building block, often used in the synthesis of bioactive scaffolds.[1] However, its dual functionality—a reactive ketone at the C4 position and an amide linkage—creates a "stability paradox." While the amide confers some structural rigidity, the C4-ketone renders the molecule susceptible to hydration (gem-diol formation) and self-aldol condensation , particularly when catalyzed by trace moisture or improper pH.[1]

This guide replaces generic storage advice with a mechanistic troubleshooting framework. We address the why and how of degradation, ensuring your material remains synthesis-ready.

Part 2: Troubleshooting & FAQs

Q1: My compound was a clear oil/solid, but now it has turned yellow and viscous. Is it still usable?

Diagnosis: Oxidative Polymerization or Aldol Condensation.

  • Mechanism: The alpha-protons adjacent to the ketone (C3/C5 positions) are acidic. In the presence of light or trace bases (even from borosilicate glass surfaces), these can undergo aldol-like self-condensation, leading to oligomers (viscous gum) and conjugated enones (yellow color).[1]

  • Action: Run a TLC or LC-MS. If the main peak is intact (>90%), purify via a short silica plug to remove polar oligomers. If purity is <80%, discard.

  • Prevention: Store under Argon/Nitrogen to exclude oxygen and moisture.

Q2: The NMR spectrum shows a "ghost" peak around 95 ppm (C13) or unexpected broad singlets.

Diagnosis: Gem-Diol (Hydrate) Formation. [1]

  • Mechanism: Piperidin-4-ones are highly hygroscopic.[1] The electron-withdrawing nature of the N-acyl group increases the electrophilicity of the C4 ketone, encouraging water attack to form a gem-diol (

    
    ).[1]
    
  • Action: This is often reversible. Dissolve the compound in an anhydrous solvent (e.g., Toluene or DCM) and add activated 4Å molecular sieves for 2 hours, or perform an azeotropic distillation.

  • Verification: Re-run NMR in anhydrous

    
     or 
    
    
    
    from a fresh ampoule.
Q3: I see a white precipitate forming in my oil during storage.

Diagnosis: Amide Hydrolysis.

  • Mechanism: Prolonged exposure to moisture, especially if the sample is slightly acidic, cleaves the amide bond. The precipitate is likely 2-chlorobenzoic acid (which has a high melting point and low solubility in the organic oil).

  • Action: Filter the oil through a sintered glass funnel. Analyze the solid by NMR/IR. If it matches 2-chlorobenzoic acid, the remaining oil is likely the free amine (4-piperidone) or the starting material.[1]

  • Prevention: Store at -20°C in a desiccator.

Part 3: Technical Deep Dive (Mechanisms)

Degradation Pathways

The stability profile is governed by three competing pathways. Understanding these allows you to select the correct inhibitor or storage condition.

  • Hydrolysis (Pathway A): Water attacks the amide carbonyl.

    • Result: Cleavage into 2-chlorobenzoic acid and piperidin-4-one.[1]

  • Hydration (Pathway B): Water attacks the ketone carbonyl.

    • Result: Formation of a gem-diol.[1] This is an equilibrium process and makes the compound appear "wet" or impure.

  • Aldol Condensation (Pathway C): Self-reaction between two molecules.

    • Result: Dimerization and eventual polymerization (gum formation).

Visualization: Degradation Logic

DegradationPathways Compound 1-(2-Chlorobenzoyl) piperidin-4-one GemDiol Gem-Diol (Hydrate) (Reversible) Compound->GemDiol + H2O (Fast) Hydrolysis Hydrolysis Products (2-Cl-Benzoic Acid + Piperidone) Compound->Hydrolysis + H2O / Time Oligomer Aldol Oligomers (Yellow Gum) Compound->Oligomer Self-Reaction Moisture Moisture (H2O) Moisture->GemDiol Moisture->Hydrolysis Base Trace Base/Heat Base->Oligomer

Caption: Primary degradation vectors. Pathway B (Hydration) is reversible; A and C are irreversible.[1]

Part 4: Validated Storage Protocols

Storage Specifications Table
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Slows kinetic rates of hydrolysis and oligomerization.[1]
Atmosphere Argon or NitrogenDisplaces moisture and oxygen; prevents oxidation.
Container Amber Glass VialProtects from UV light (prevents dechlorination).
Cap Liner Teflon (PTFE)Prevents leaching of plasticizers from standard liners.
Desiccant Secondary ContainerUse a jar containing Drierite™ or Silica Gel packets.
Protocol: Re-purification of Degraded Material

Use this workflow if purity drops below 90% but remains above 70%.

  • Dissolution: Dissolve crude material in Ethyl Acetate (10 mL per gram).

  • Acid Wash: Wash with cold 1N HCl (2 x 5 mL).

    • Purpose: Removes any free piperidin-4-one (hydrolysis byproduct) which is basic.[1]

  • Base Wash: Wash with Saturated

    
     (2 x 5 mL).
    
    • Purpose: Removes 2-chlorobenzoic acid (hydrolysis byproduct).[1]

  • Drying: Dry organic layer over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter and concentrate in vacuo at < 40°C.

    • Note: Do not overheat, as this triggers aldol condensation.

Part 5: Experimental Workflow (QC Check)

Before using stored material in a critical synthesis, perform this "Self-Validating" QC check.

QC_Workflow Start Start QC Check Visual Visual Inspection (Clear vs. Yellow/Cloudy) Start->Visual Solubility Solubility Test (DCM or DMSO) Visual->Solubility Decision1 Is solution clear? Solubility->Decision1 NMR 1H NMR Analysis Decision2 Are peaks sharp? NMR->Decision2 Decision1->NMR Yes Fail_Purify FAIL: Re-purify (Polymers/Acids present) Decision1->Fail_Purify No (Cloudy/Ppt) Pass PASS: Proceed to Synthesis Decision2->Pass Yes Fail_Dry FAIL: Dry/Azeotrope (Hydrates present) Decision2->Fail_Dry No (Broad/Shifted)

Caption: Decision tree for assessing compound integrity prior to use.

References

  • ChemicalBook. (2024).[2] 1-(2-chlorobenzoyl)piperidin-4-one Product Properties and CAS 1016700-87-0. Retrieved from [1]

  • Weintraub, P. M., et al. (2003).[3] Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.[3] (Mechanistic insight into piperidone stability). Retrieved from [1]

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. (General handling of piperidone class). Retrieved from [1]

  • PubChem. (2025). Compound Summary: N-acyl piperidin-4-ones. National Library of Medicine. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of 1-(2-Chlorobenzoyl)piperidin-4-one

Executive Summary In the synthesis of pharmacophores, 1-(2-Chlorobenzoyl)piperidin-4-one represents a critical intermediate containing two distinct carbonyl environments: a cyclic ketone and a tertiary amide .[1] Disting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores, 1-(2-Chlorobenzoyl)piperidin-4-one represents a critical intermediate containing two distinct carbonyl environments: a cyclic ketone and a tertiary amide .[1] Distinguishing these functional groups is not merely an academic exercise but a mandatory Quality Control (QC) checkpoint to ensure the integrity of the piperidine ring and the successful formation of the amide linkage without over-acylation or ring opening.

This guide provides a comparative FTIR analysis, distinguishing the target molecule from its precursors (4-Piperidinone and 2-Chlorobenzoyl chloride ).[1] It establishes a self-validating spectral protocol to confirm synthesis success and identify common impurities.

Spectroscopic Theory: The "Double Carbonyl" Signature

The power of FTIR in characterizing this molecule lies in the electronic distinctiveness of its two carbonyl groups. Unlike Mass Spectrometry, which gives a total mass, FTIR probes the bond strength (force constant,


) of specific functional groups.
A. The Cyclic Ketone (Piperidinone Moiety)
  • Environment: The carbonyl is part of a six-membered saturated ring.

  • Vibrational Mode: Pure

    
     stretch.
    
  • Predicted Frequency: Saturated six-membered cyclic ketones typically absorb near 1715 cm⁻¹ .[1] In 4-piperidinone derivatives, this band is sharp and intense.[1] It is relatively unperturbed by the amide formation at the distal nitrogen.

B. The Tertiary Amide (Benzamide Moiety)
  • Environment: The carbonyl is bonded to a nitrogen atom and a benzene ring.

  • Resonance Effect: The lone pair on the nitrogen delocalizes into the carbonyl (

    
    -donation), significantly weakening the 
    
    
    
    double bond character compared to a ketone. This lowers the force constant and thus the wavenumber.
  • Conjugation Effect: The adjacent chlorophenyl ring further conjugates with the carbonyl, lowering the frequency.

  • Ortho-Chloro Effect: The chlorine atom at the ortho position introduces steric strain, potentially twisting the carbonyl slightly out of planarity with the benzene ring. While conjugation lowers frequency, steric inhibition of resonance can raise it. However, the amide resonance dominates.

  • Predicted Frequency: Tertiary amides typically absorb between 1630–1650 cm⁻¹ (Amide I band).

Comparative Analysis: Target vs. Alternatives (Precursors)

The following table contrasts the target molecule with its synthetic precursors. This comparison is the basis for the "Disappearance/Appearance" method used in reaction monitoring.

Table 1: Critical FTIR Peak Comparison
Functional GroupTarget Molecule 1-(2-Chlorobenzoyl)piperidin-4-onePrecursor A 4-Piperidinone (HCl Salt)Precursor B 2-Chlorobenzoyl ChlorideMechanistic Insight
Ketone C=O 1718 – 1725 cm⁻¹ (Strong, Sharp)~1720 cm⁻¹Absent The ketone ring remains intact.[1] A shift >15 cm⁻¹ suggests ring degradation.
Amide I (C=O) 1635 – 1650 cm⁻¹ (Strong, Broad)Absent Absent Diagnostic peak for product formation. Lower frequency due to N-C=O resonance.
Acid Chloride C=O Absent Absent 1770 – 1785 cm⁻¹ Critical Impurity Marker. Presence indicates unreacted starting material.
N-H Stretch Absent 2400–3000 cm⁻¹ (Broad, Ammonium)Absent Disappearance confirms full acylation of the secondary amine.
C-Cl Stretch 740 – 760 cm⁻¹ Absent 740 – 760 cm⁻¹Confirms incorporation of the chlorobenzene moiety.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), follow this protocol. It includes a "Decision Gate" to validate the spectrum before accepting the data.

Methodology: ATR-FTIR Analysis
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16–32 scans (high signal-to-noise ratio required for fingerprint region).[1]

Step-by-Step Procedure
  • Background: Collect an air background spectrum.

  • Sample Prep: Place ~5 mg of the solid product on the ATR crystal. Apply high pressure to ensure good contact (critical for solid amides).

  • Acquisition: Collect the sample spectrum.

  • Baseline Correction: Apply automatic baseline correction if the baseline slopes due to scattering.

  • Validation (The "Double Peak" Check):

    • Look for the "Twin Towers" in the carbonyl region: One sharp peak at ~1720 and one broader peak at ~1640.

    • If only one peak is seen: The synthesis likely failed (only starting material) or the resolution is too low.

Visualization: Synthesis & Spectral Logic[1]

The following diagrams illustrate the synthesis pathway mapped to spectral changes and the logical decision tree for interpreting the results.

Diagram 1: Spectral Evolution During Synthesis

Caption: This flow illustrates the disappearance of precursor bands (Red) and the emergence of product bands (Green) during the acylation reaction.

SpectralEvolution Prec1 4-Piperidinone HCl (Ketone: ~1720 cm⁻¹) (N-H: Broad 2800+) Reaction Acylation Reaction (Base Catalyzed) Prec1->Reaction Retain Ketone Prec2 2-Chlorobenzoyl Chloride (Acid Chloride: ~1775 cm⁻¹) Prec2->Reaction Lose Cl, Form Amide Target TARGET PRODUCT 1-(2-Chlorobenzoyl)piperidin-4-one Reaction->Target New Band: Amide I (~1640 cm⁻¹) Lost Band: Acid Chloride (~1775 cm⁻¹)

Diagram 2: QC Decision Tree for Spectral Interpretation

Caption: A logic gate for researchers to determine product purity based on FTIR carbonyl signatures.

QCDecision Start Analyze Spectrum (1500 - 1800 cm⁻¹) Check1775 Peak at ~1775 cm⁻¹? Start->Check1775 Impurity1 FAIL: Unreacted Acid Chloride Check1775->Impurity1 Yes Check1640 Peak at ~1640 cm⁻¹? Check1775->Check1640 No Check1720 Peak at ~1720 cm⁻¹? Check1640->Check1720 Yes FailAmide FAIL: No Amide Formation Check1640->FailAmide No Success PASS: Target Identity Confirmed Check1720->Success Yes FailHydrolysis FAIL: Hydrolysis/Ring Opening Check1720->FailHydrolysis No

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy: Functional Group Identification. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Piperidine and Derivative Spectra. NIST Chemistry WebBook.[2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2009).[3] Use of 4-piperidones in one-pot syntheses. Chemical Communications.[3] Retrieved from [Link][1]

  • Sahu, S. K., et al. (2013).[4] Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(2-Chlorobenzoyl)piperidin-4-one

Comparative Mass Spectrometry Guide: Structural Elucidation of 1-(2-Chlorobenzoyl)piperidin-4-one Executive Summary & Strategic Context In pharmaceutical development—specifically in the synthesis of atypical antipsychoti...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Structural Elucidation of 1-(2-Chlorobenzoyl)piperidin-4-one

Executive Summary & Strategic Context

In pharmaceutical development—specifically in the synthesis of atypical antipsychotics like Risperidone and Paliperidone —the molecule 1-(2-Chlorobenzoyl)piperidin-4-one (hereafter CBP-4 ) serves as a critical Key Starting Material (KSM) or a process-related impurity.

Precise structural elucidation of CBP-4 is challenging due to its dual-functionality (reactive ketone and amide) and the potential for isomeric confusion with 3-chlorobenzoyl or 4-chlorobenzoyl analogs. This guide compares the fragmentation dynamics of CBP-4 under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , providing a definitive roadmap for researchers to distinguish this molecule in complex matrices.

The "Chlorine Signature": Isotopic Fidelity

Before analyzing fragmentation, the researcher must validate the molecular ion using the unique chlorine isotopic signature. Unlike non-chlorinated analogs (e.g., 1-benzoylpiperidin-4-one), CBP-4 exhibits a distinct 3:1 intensity ratio between the


 and 

peaks due to the natural abundance of

(75.78%) and

(24.22%).

Table 1: Theoretical Isotopic Distribution (C


H

ClNO

)
Ionization ModeSpeciesMonoisotopic Mass (

)
Isotope Peak (

)
Intensity Ratio (

:

)
EI (70 eV)

237.06 m/z239.05 m/z100 : 32.0
ESI (+)

238.06 m/z240.06 m/z100 : 32.0
ESI (+)

260.05 m/z262.04 m/z100 : 32.0

Critical Check: If your mass spectrum shows an M/M+2 ratio of 1:1 (indicating Br) or no M+2 peak (indicating F or no halogen), the sample is not CBP-4.

Comparative Fragmentation Analysis

This section contrasts the "Hard" ionization of EI (useful for spectral library matching) with the "Soft" ionization of ESI-MS/MS (useful for LC-based impurity profiling).

A. Electron Ionization (EI) – 70 eV

Mechanism: Radical Cation Instability

In EI, the molecular ion


 (m/z 237) is formed but is energetically unstable. The fragmentation is driven by the stability of the 2-chlorobenzoyl cation  (acylium ion).
  • 
    -Cleavage (Amide Bond Rupture):  The bond between the carbonyl carbon and the piperidine nitrogen breaks. The charge is retained on the benzoyl group due to resonance stabilization from the benzene ring.
    
    • Result: Base Peak at m/z 139 (

      
      ) and 141  (
      
      
      
      ).
  • Decarbonylation: The acylium ion (m/z 139) loses a neutral CO molecule (28 Da).

    • Result: Formation of the chlorophenyl cation at m/z 111 .

  • Piperidone Ring Fragmentation: The neutral piperidone radical lost in step 1 may not be detected, but if the charge remains on the piperidine moiety (less common), ions at m/z 98 (parent piperidone) or m/z 70 (loss of CO from ring) may appear.

B. Electrospray Ionization (ESI-CID) – MS/MS

Mechanism: Protonation & Collision-Induced Dissociation

In ESI, the molecule forms a stable even-electron ion


 at m/z 238 . Fragmentation requires collision energy (CID).
  • Amide Hydrolysis-like Cleavage: Similar to EI, the amide bond is the weakest link. However, in ESI, the charge may reside on the piperidine nitrogen (more basic) or the carbonyl oxygen.

    • Pathway A (Charge on Benzoyl): Yields m/z 139 (Acylium ion).

    • Pathway B (Charge on Piperidine): Yields m/z 100 (Protonated 4-piperidone).

  • Water Loss: The ketone on the piperidine ring can undergo dehydration, especially if enolization occurs.

    • Result:

      
       at m/z 220 .
      
  • Ortho-Effect (Unique to 2-Chloro): The chlorine at the ortho position can interact with the amide proton, facilitating the loss of neutral HCl.

    • Result: m/z 202 (

      
      ). Note: This is a distinguishing feature from 3-chloro or 4-chloro isomers where this proximity effect is impossible.
      

Visualization of Fragmentation Pathways

The following diagram maps the specific dissociation pathways for CBP-4.

Fragmentation Parent Parent Ion [M+H]+ m/z 238 (100%) Acylium 2-Chlorobenzoyl Cation m/z 139 (Base Peak) Parent->Acylium Amide Cleavage (Charge retention on Benzoyl) Piperidine Piperidin-4-one Ion m/z 100 Parent->Piperidine Amide Cleavage (Charge retention on Amine) Dehydrated [M+H - H2O]+ m/z 220 Parent->Dehydrated - H2O (18 Da) DesHalo [M+H - HCl]+ m/z 202 (Ortho Effect) Parent->DesHalo - HCl (36 Da) (Specific to 2-Cl isomer) Phenyl Chlorophenyl Cation m/z 111 Acylium->Phenyl - CO (28 Da) RingFrag Ring Fragment m/z 55 / 42 Piperidine->RingFrag Ring Opening

Figure 1: ESI-MS/MS Fragmentation Pathway for 1-(2-Chlorobenzoyl)piperidin-4-one. The m/z 139 ion is the diagnostic "fingerprint" fragment.

Experimental Protocol: LC-MS/MS Identification

This protocol is designed for impurity profiling in a drug substance matrix.[1] It utilizes a generic gradient suitable for polar intermediates.

Objective: Confirm presence of CBP-4 in a Risperidone synthesis batch.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of sample in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute stock 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~10 µg/mL.[2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: MS Parameters (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV (To observe both parent survival and fragmentation).

  • Scan Range: m/z 50 – 300.

Step 4: Data Interpretation Criteria

To positively identify CBP-4, the peak must satisfy all three criteria:

  • Retention Time: Matches standard (typically elutes earlier than Risperidone due to lower hydrophobicity).

  • Parent Ion: m/z 238.06 ± 0.05 (with 3:1 isotope at 240.06).

  • Fragment Ions: Presence of m/z 139.0 (major) and m/z 111.0.[2]

Comparative Analysis: CBP-4 vs. Analogs

To demonstrate specificity, we compare CBP-4 against its non-chlorinated analog and a structural isomer.

Table 2: Specificity Matrix

FeatureCBP-4 (Target) 1-Benzoylpiperidin-4-one 1-(4-Chlorobenzoyl)...
Formula C

H

ClNO

C

H

NO

C

H

ClNO

Parent (ESI) 238 / 240 204 238 / 240
Isotope Ratio 3 : 1None (M+1 only)3 : 1
Key Fragment 139 (2-Cl-Benzoyl)105 (Benzoyl)139 (4-Cl-Benzoyl)
Ortho Effect Yes (Loss of HCl, m/z 202)NoNo (Cl too distant)

References

  • European Pharmacopoeia (Ph.[1] Eur.). Risperidone: Impurities and Related Substances.[1][3] 10th Edition. Strasbourg: Council of Europe. Available at: [Link]

  • Sattanathan, P., et al. (2006).[4] Structural studies of impurities of risperidone by hyphenated techniques.[4] Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598-604.[4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][4][5][6][7][8][9][10][11][12] 4th Edition. University Science Books. (Foundational text for amide/benzoyl fragmentation rules).

Sources

Validation

Comparative Guide: HPLC Stationary Phase Selection for Purity Analysis of Benzoyl Piperidines

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists. Focus: Optimization of separation strategies for N-benzoylpiperidine and its regioisomers/pr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists. Focus: Optimization of separation strategies for N-benzoylpiperidine and its regioisomers/precursors.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Benzoyl piperidines represent a critical structural motif in pharmaceutical chemistry, serving as both intermediates in amide coupling reactions and pharmacophores in 5-HT2A receptor ligands (e.g., Ketanserin).[1] The analytical challenge lies in the "Mixed-Mode" nature of the sample matrix:

  • The Analyte: N-Benzoylpiperidine (Neutral Amide) or 4-Benzoylpiperidine (Basic Ketone).

  • The Impurities: Unreacted Piperidine (Strong Base, pKa ~11), Benzoic Acid (Weak Acid, pKa ~4.2), and potential regioisomers.

Standard C18 methods often fail to retain the basic piperidine precursor (eluting in the void volume) or suffer from severe peak tailing due to silanol interactions. This guide compares three distinct separation strategies—Acidic C18 , High-pH Hybrid C18 , and Phenyl-Hexyl —to determine the optimal protocol for purity assessment.

Comparative Analysis of Stationary Phases

The following comparison evaluates three methodologies based on Resolution (


), Peak Symmetry (

), and Selectivity (

).
Method A: Traditional Acidic C18 (The "Standard")
  • Column: Silica-based C18 (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: 0.1% TFA in Water/Acetonitrile (pH ~2.0).

  • Mechanism: Hydrophobic interaction.[2] Ion suppression of acidic impurities; protonation of basic impurities.

Method B: High-pH Hybrid C18 (The "Base-Optimized")
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4]

  • Mechanism: Hydrophobic interaction with deprotonated bases.

Method C: Phenyl-Hexyl (The "Selectivity" Alternative)
  • Column: Phenyl-Hexyl bonded phase (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    
    -
    
    
    
    interactions combined with hydrophobicity.
Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High-pH C18)Method C (Phenyl-Hexyl)
Analyte Retention (

)
Moderate (Neutral form)High (Neutral form)Moderate (

-interaction)
Piperidine (Base) Shape Poor (

, Tailing)
Excellent (

)
Moderate
Benzoic Acid (Acid) Retention Retained (Non-ionized)Unretained (Ionized)Retained
Isomer Selectivity (

)
Low (Hydrophobicity only)LowHigh (Shape selectivity)
Mass Spec Compatibility Good (if Formic used)ExcellentGood

Critical Insight: Method A is sufficient for simple purity checks but fails if the basic precursor (Piperidine) must be quantified. Method B is superior for basic impurities but loses acidic impurities to the void. Method C is the recommended choice for separating structural isomers (e.g., 2- vs 4-benzoylpiperidine).

Scientific Rationale & Mechanisms[8][13]

The "Silanol Effect" on Basic Impurities

In Method A (Low pH), the piperidine nitrogen is fully protonated (


). While this increases solubility, the positively charged amine interacts strongly with residual free silanols (

) on the silica surface, causing severe peak tailing.
  • Correction: Method B uses a high pH (pH 10 > pKa 9) to deprotonate the base, rendering it neutral and hydrophobic. This eliminates silanol interactions and dramatically improves retention and peak shape.

- Selectivity for Isomers

Benzoyl piperidine isomers (e.g., N-benzoyl vs. 4-benzoyl) have identical molecular weights and similar hydrophobicities. C18 columns struggle to resolve them. Phenyl-Hexyl phases engage in


-

stacking with the benzoyl ring. The steric availability of the aromatic ring differs between isomers, resulting in distinct retention times.

InteractionMechanism cluster_0 Stationary Phase Interactions C18 C18 Ligand (Hydrophobic) Analyte_N N-Benzoylpiperidine (Neutral Amide) C18->Analyte_N Strong Retention Analyte_Base Piperidine Impurity (Basic Amine) C18->Analyte_Base Weak Retention Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Phenyl->Analyte_N Enhanced Selectivity (Ring Stacking) Silanol Residual Silanol (Ionic/H-Bond) Silanol->Analyte_Base Peak Tailing (Unwanted Interaction)

Caption: Mechanistic interactions driving separation. Note the unwanted silanol interaction causing tailing for basic impurities on standard silica.

Recommended Experimental Protocols

Protocol 1: High-pH Purity Analysis (Recommended for Basic Impurities)

Objective: Quantify N-benzoylpiperidine and unreacted piperidine.

  • System: HPLC with PDA (Photodiode Array) or UPLC.

  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 µm (or equivalent hybrid particle).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

      
      ).
      
    • B: Acetonitrile.[4][5]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-10 min: 5%

      
       95% B (Linear gradient).
      
    • 10-12 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV @ 254 nm (for Benzoyl moiety).

    • UV @ 210 nm (Critical for detecting Piperidine, which lacks a strong chromophore).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN. Filter through 0.2 µm PTFE.

Protocol 2: Isomer Separation (Phenyl-Hexyl Method)

Objective: Separate N-benzoylpiperidine from 4-benzoylpiperidine or regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 5 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Methanol (Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile).
  • Gradient: 10%

    
     80% B over 15 minutes.
    
  • Temperature: 30°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).

Method Development Workflow

The following decision tree guides the selection of the optimal method based on specific analytical needs.

MethodWorkflow Start Start: Purity Analysis of Benzoyl Piperidine CheckImpurity Identify Critical Impurity Start->CheckImpurity IsBase Basic Precursor? (Piperidine) CheckImpurity->IsBase IsAcid Acidic Byproduct? (Benzoic Acid) CheckImpurity->IsAcid IsIsomer Regioisomers? CheckImpurity->IsIsomer MethodB Method B: High pH Hybrid C18 (pH 10) IsBase->MethodB To retain base MethodA Method A: Acidic C18 (Low pH) IsAcid->MethodA To retain acid MethodC Method C: Phenyl-Hexyl (Methanol) IsIsomer->MethodC For shape selectivity Validation Final Validation (Linearity, LOQ) MethodA->Validation Check Tailing MethodB->Validation Check Degradation (Amide Hydrolysis?)

Caption: Decision tree for selecting the stationary phase based on the impurity profile.

References

  • Sielc Technologies. (2018).[4] Separation of N-Benzoylpiperidine on Newcrom R1 HPLC column. Sielc.com. [Link]

  • National Institutes of Health (NIH). (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE and NPE. Nacalai.com. [Link]

Sources

Comparative

Comparing reactivity of 2-chlorobenzoyl vs 4-chlorobenzoyl piperidin-4-ones

Topic: Comparative Reactivity Guide: 2-Chlorobenzoyl vs. 4-Chlorobenzoyl Piperidin-4-ones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 2-Chlorobenzoyl vs. 4-Chlorobenzoyl Piperidin-4-ones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This guide provides a technical comparison between 1-(2-chlorobenzoyl)piperidin-4-one (Ortho-isomer) and 1-(4-chlorobenzoyl)piperidin-4-one (Para-isomer).[1] While both serve as critical scaffolds in the synthesis of spiro-fused heterocycles, NLRP3 inhibitors, and antifungal agents, their reactivity profiles diverge significantly due to the Ortho Effect .

  • The 4-Chloro Isomer functions as a classic para-substituted electronic analog, offering predictable reactivity and enhanced lipophilicity for metabolic stability.

  • The 2-Chloro Isomer introduces significant steric strain, forcing the amide bond out of planarity. This results in altered "boat/chair" conformational equilibria, increased resistance to enzymatic hydrolysis, and distinct binding vectors in protein pockets.

Structural & Electronic Analysis

The fundamental difference lies in the spatial arrangement of the chlorine atom relative to the amide carbonyl.

Feature2-Chlorobenzoyl (Ortho) 4-Chlorobenzoyl (Para)
Steric Hindrance High: Cl atom clashes with the piperidine ring protons and carbonyl oxygen.[1]Low: Cl atom is distal to the reaction center.
Amide Planarity Twisted: Steric clash forces the phenyl ring ~45-60° out of the amide plane.Planar: Conjugation between phenyl and amide is maximized.
Electronic Effect Inductive withdrawal (-I) dominates; Resonance (+M) is decoupled due to twist.[1]Balanced Inductive (-I) and Resonance (+M) effects.[1]
Conformation Biased towards Twist-Boat to relieve A(1,3) strain.Predominantly Chair conformation.
LogP (Est.) ~1.8 - 2.1 (Higher solvation energy penalty).[1]~2.2 - 2.4 (Better packing/lipophilicity).[1]
The "Ortho Effect" Mechanism

In the 2-chloro isomer, the chlorine atom exerts a "field effect" and steric bulk that shields the amide carbonyl. This has two consequences:

  • Reduced Nucleophilicity of Nitrogen: The lone pair is less available for resonance, making the amide bond slightly more ketone-like in character but sterically inaccessible.

  • Atropisomerism Potential: While not fully stable atropisomers at room temperature, the rotational barrier is significantly higher (

    
     kcal/mol) compared to the 4-chloro analog.
    

Synthesis Protocols & Yield Optimization

The synthesis of these cores involves the N-acylation of piperidin-4-one hydrochloride.[1] The 2-chloro analog requires modified conditions to overcome steric repulsion.

Experimental Workflow (Graphviz Diagram)

SynthesisPath cluster_conditions Optimization for 2-Cl Start Piperidin-4-one HCl (1.0 eq) Solvent DCM or THF (0°C to RT) Start->Solvent Reagent Benzoyl Chloride (1.1 eq) Reagent->Solvent Base Base (TEA/DIPEA) (2.5 eq) Base->Solvent Intermed Tetrahedral Intermediate Solvent->Intermed Nucleophilic Attack Prod2 2-Cl Product (Yield: 65-75%) Intermed->Prod2 Slow Elimination (Ortho-Cl Steric Clash) Prod4 4-Cl Product (Yield: 85-95%) Intermed->Prod4 Fast Elimination (Para-Cl) Note Requires 2-4h longer reaction time or reflux conditions

Caption: Comparative synthetic pathway showing the kinetic retardation in the 2-chloro pathway due to steric hindrance at the tetrahedral intermediate stage.

Protocol: N-Acylation of Piperidin-4-one

Objective: Synthesize 1-(substituted-benzoyl)piperidin-4-one.

Reagents:

  • Piperidin-4-one monohydrate hydrochloride (10 mmol)[1]

  • Substituted Benzoyl Chloride (11 mmol) [2-Cl or 4-Cl][1]

  • Triethylamine (TEA) (25 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Step-by-Step Methodology:

  • Preparation: Suspend piperidin-4-one HCl in DCM at 0°C under nitrogen atmosphere.

  • Base Addition: Add TEA dropwise over 10 minutes. The suspension will clear as the free amine is generated. Critical: Ensure temperature remains <5°C to prevent self-condensation of the piperidone.[1]

  • Acylation:

    • For 4-Cl: Add 4-chlorobenzoyl chloride dropwise.[1] Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • For 2-Cl: Add 2-chlorobenzoyl chloride dropwise.[1] Warm to RT immediately and reflux for 4 hours or stir at RT for 12-16 hours. Causality: The ortho-chlorine blocks the trajectory of the amine attack, requiring higher thermal energy to cross the activation barrier.

  • Workup: Quench with water (50 mL). Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO3.

  • Purification:

    • 4-Cl: Recrystallize from Ethanol/Hexane (Yield ~90%).[1]

    • 2-Cl: Often requires Column Chromatography (EtOAc/Hexane) due to lower conversion and potential byproduct formation (Yield ~70%).[1]

Chemical Reactivity Profile

Once synthesized, the reactivity of the piperidone ketone (C4) and the amide bond differs significantly.

A. C4-Ketone Electrophilicity (Mannich/Condensation)

The ketone at position 4 is the primary handle for further derivatization (e.g., synthesis of curcumin analogs or spiro-compounds).[1]

  • 4-Chlorobenzoyl: The electron-withdrawing effect (-I) of the para-Cl is transmitted through the amide resonance, pulling electron density from the nitrogen, which in turn pulls from the ring. This makes the C4 ketone highly electrophilic .

    • Application: Ideal for rapid aldol condensations (e.g., forming 3,5-bis(benzylidene) derivatives).[1]

  • 2-Chlorobenzoyl: The twisted amide reduces the electron-withdrawing power of the carbonyl on the piperidine ring. The C4 ketone is less electrophilic .

    • Implication: Reactions at C4 (e.g., reductive amination) may require stronger Lewis acid catalysts (TiCl4) or longer reaction times compared to the 4-Cl analog.[1]

B. Amide Hydrolysis Stability
  • 4-Cl: Susceptible to enzymatic hydrolysis (amidases) and chemical hydrolysis under standard acidic/basic conditions.[1]

  • 2-Cl: Hyper-stable. The ortho-chloro substituent acts as a "gatekeeper," sterically blocking the approach of water or hydrolytic enzymes to the amide carbonyl.[1] This is a key strategy in medicinal chemistry to extend half-life (

    
    ).[1]
    

Biological Performance & Drug Design

The choice between 2-Cl and 4-Cl is often a trade-off between metabolic stability and binding affinity.[1]

Parameter4-Chlorobenzoyl (Para) 2-Chlorobenzoyl (Ortho)
Primary Utility Metabolic Blocker: Blocks para-hydroxylation (CYP450).[1] Increases lipophilicity.Conformational Lock: Forces the piperidine ring into a specific vector.
Target Examples MAGL Inhibitors: 4-Cl fits deep hydrophobic pockets (e.g., Compound CL6a).[1]NLRP3 Inhibitors: 2-Cl induces a twist required for specific sub-pocket fit (e.g., INF39 analogs).[1]
Toxicity Risk Low to Moderate. Metabolites are generally stable.Moderate. Potential for atropisomer-specific toxicity if the barrier is high enough.
Key Reference J. Med. Chem. 2016 (MAGL inhibition)J. Med.[2] Chem. 2020 (NLRP3 inflammasome)
Case Study: NLRP3 Inhibitors

In the development of NLRP3 inhibitors, the 2-chlorobenzoyl moiety was found to be superior. The ortho-substitution forced the piperidine ring to adopt a perpendicular orientation relative to the benzene ring, which perfectly matched the "L-shaped" binding pocket of the NLRP3 protein. The 4-chlorobenzoyl analog, being planar, failed to achieve the necessary binding conformation, resulting in a >10-fold loss in potency (IC50).

References

  • Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for MAGL Inhibition. Source: Journal of Medicinal Chemistry (2016).[2] Context: Establishes 4-Cl derivatives as potent, reversible inhibitors due to lipophilic pocket filling.[1] URL:[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: Journal of Medicinal Chemistry / PMC (2020). Context: Demonstrates the use of 2-chlorobenzoyl groups to induce specific conformational twists for bioactivity. URL:[Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: Biomedical & Pharmacology Journal (2008). Context: Provides baseline synthesis protocols for substituted piperidin-4-ones. URL:[Link]

Sources

Validation

Technical Guide: Reference Standards for 1-(2-Chlorobenzoyl)piperidin-4-one Analysis

Executive Summary 1-(2-Chlorobenzoyl)piperidin-4-one (CAS 41253-18-3) is a critical pharmacophore and intermediate used in the synthesis of piperidine-based therapeutics, including novel NLRP3 inhibitors and antipsychoti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorobenzoyl)piperidin-4-one (CAS 41253-18-3) is a critical pharmacophore and intermediate used in the synthesis of piperidine-based therapeutics, including novel NLRP3 inhibitors and antipsychotic analogues. In drug development, it serves two distinct roles: as a Key Starting Material (KSM) requiring strict assay control, and as a Process-Related Impurity in final drug substances where detection at trace levels is mandatory.[1]

This guide objectively compares reference standard options—from commercial catalog grades to ISO 17034 Certified Reference Materials (CRMs)—and provides a validated protocol for establishing an in-house Primary Reference Standard using Quantitative NMR (qNMR) and Mass Balance methodologies.

Part 1: Technical Context & Comparative Analysis[1][2]

The Role of the Standard

In synthetic pathways, the purity of 1-(2-Chlorobenzoyl)piperidin-4-one directly impacts the yield and impurity profile of the downstream API. Common contaminants include 2-chlorobenzoic acid (hydrolysis product) and piperidin-4-one (unreacted starting material).[1]

Comparative Guide: Reference Standard Tiers

The following table contrasts the three primary tiers of reference materials available to researchers.

FeatureOption A: ISO 17034 CRM Option B: Pharmacopeial (USP/EP) Option C: Commercial "Catalog" Grade
Primary Use Quantitation, Method Validation, CalibrationRegulatory Release Testing (Monograph specific)Synthesis, ID confirmation, Early R&D
Traceability SI-Traceable (via NIST/NMI)Metrological Traceability to itself (Legal Standard)Often undefined; Batch-specific
Assay Method qNMR + Mass Balance (Two independent methods)Mass Balance (typically)HPLC Area % (often overestimates purity)
Uncertainty Explicitly stated (e.g., 99.4% ± 0.3%)Assumed 100.0% unless stated otherwiseNot provided
Risk Profile Low: Defensible in audits.[1]Low: Gold standard for compliance.High: "98%" label may mean 90% w/w due to salts/solvents.[1]
Expert Insight: The "Area %" Trap

Do not rely on HPLC Area % for assay assignment. Commercial catalog vendors often report purity based on UV integration (254 nm).[1] 1-(2-Chlorobenzoyl)piperidin-4-one contains a benzoyl chromophore that absorbs strongly, while impurities like residual piperidine salts may lack UV absorbance, leading to a gross overestimation of purity.[1] qNMR is the mandatory self-validating tool for this compound.

Part 2: Scientific Integrity & Experimental Protocols

The "Gold Standard" Qualification Workflow

To qualify a batch of 1-(2-Chlorobenzoyl)piperidin-4-one as a Primary Reference Standard, you must establish Metrological Traceability . The following workflow integrates orthogonal methods to minimize bias.

Diagram 1: Reference Standard Qualification Hierarchy

This diagram illustrates the decision matrix for selecting and qualifying the standard.

ReferenceStandardHierarchy Start Need: 1-(2-Chlorobenzoyl)piperidin-4-one Standard CheckCommercial Is ISO 17034 CRM Available? Start->CheckCommercial YesCRM Purchase CRM (Use directly for Quant) CheckCommercial->YesCRM Yes NoCRM Purchase High-Purity Catalog Grade (>98%) CheckCommercial->NoCRM No Qualification In-House Qualification Protocol NoCRM->Qualification qNMR Method A: 1H-qNMR (Direct Potency) Qualification->qNMR MassBalance Method B: Mass Balance (100% - Impurities) Qualification->MassBalance Consensus Calculate Weighted Purity (Assign Uncertainty) qNMR->Consensus HPLC HPLC-UV/MS (Organic Impurities) MassBalance->HPLC TGA_KF TGA / KF (Volatiles/Water) MassBalance->TGA_KF ROI Residue on Ignition (Inorganics) MassBalance->ROI HPLC->Consensus TGA_KF->Consensus ROI->Consensus

Caption: Decision tree for establishing a traceable reference standard when a pharmacopeial source is unavailable.

Experimental Protocol: HPLC-UV Purity Assessment

This method separates the main analyte from process impurities (e.g., 2-chlorobenzoic acid).[1]

Reagents:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 |

Detection: UV at 230 nm (optimized for the benzoyl moiety; 254 nm is acceptable but less sensitive for non-conjugated degradants).[1] Flow Rate: 1.0 mL/min. Temperature: 30°C.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Ensure no interaction between piperidine nitrogen and silanols).

  • Precision (n=6): RSD NMT 2.0%.[1]

  • Resolution: NMT 2.0 between the main peak and the nearest impurity (likely the hydrolyzed acid).[1]

Experimental Protocol: 1H-qNMR Assay (Primary Method)

qNMR provides a direct purity value independent of reference standards for the analyte itself, relying instead on a certified internal standard.[1]

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), highly soluble in DMSO-d6 and distinct from the analyte signals.[1]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a 5-digit analytical balance.
  • Solvent: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (Must be > 5 × T1 of the longest relaxing proton to ensure full quantitative recovery).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:


[1]

Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Select the aromatic protons of the chlorobenzoyl group, 
    
    
    
    7.4-7.6 ppm, avoiding the piperidine multiplets which may overlap with solvent/water).
  • 
     = Molar Mass[1]
    
  • 
     = Purity (as a decimal)[1][2][3]
    
Diagram: Analytical Workflow for Impurity Profiling

This diagram visualizes how to process the data from the experiments above.

AnalyticalWorkflow Sample Crude Sample (1-(2-Chlorobenzoyl)...) Step1 Step 1: Structure ID (LC-MS / IR) Sample->Step1 Step2 Step 2: Purity Check (HPLC-UV) Step1->Step2 Decision Purity > 98%? Step2->Decision Step3 Step 3: Assay Assignment (qNMR) Pass Release as Working Standard Step3->Pass Assign Value Decision->Step3 Yes Fail Recrystallize (EtOAc/Hexane) Decision->Fail No Fail->Sample Reprocess

Caption: Workflow for converting a crude chemical into a qualified working standard.

References

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1][4]

  • European Medicines Agency (EMA). (2006).[1] ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • PubChem. Compound Summary for CID 24693065: 1-(2-Chlorobenzoyl)piperidin-4-one. National Library of Medicine.[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Standards. [Link][1]

Sources

Comparative

Comparative Guide: TLC Visualization Methods for N-Acylated Piperidone Derivatives

Executive Summary The synthesis of N-acylated piperidone derivatives represents a fundamental transformation in medicinal chemistry, converting a basic secondary amine (piperidone) into a neutral tertiary amide. For the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of N-acylated piperidone derivatives represents a fundamental transformation in medicinal chemistry, converting a basic secondary amine (piperidone) into a neutral tertiary amide. For the researcher, this chemical shift offers a unique analytical advantage: the "Basicity Switch."

This guide moves beyond generic TLC recipes to focus on differential visualization . By exploiting the loss of nitrogen basicity upon acylation, researchers can utilize specific stains not just to see the product, but to rigorously validate the consumption of the starting material.

The Chemical Context: The "Basicity Switch"

To select the correct visualization method, one must understand the species on the plate.

  • Starting Material (Piperidone): A secondary amine.[1] It is basic, nucleophilic, and possesses an N-H bond.

  • Product (N-Acyl Piperidone): A tertiary amide.[1] The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic and removing the N-H bond.

Implication for TLC: Standard alkaloid stains (Dragendorff’s) and amine stains (Ninhydrin) will strongly detect the starting material but should show negative or significantly muted response for the product. This contrast is the most powerful self-validating tool in this workflow.

Comparative Analysis of Visualization Methods

Method A: UV Visualization (Non-Destructive)[2][3][4]
  • Mechanism: Fluorescence quenching of the F254 indicator on the silica plate.[2][3]

  • Applicability:

    • Excellent for N-benzoyl or N-aroyl derivatives (strong

      
      -
      
      
      
      * absorption).
    • Poor for N-acetyl or aliphatic acyl derivatives, which lack significant conjugation.

  • Verdict: The first-line check, but insufficient for aliphatic derivatives or confirming total consumption of non-UV active starting amines.

Method B: The "Basicity Switch" Stains (Differential)

These methods are critical for determining reaction completion.

1. Dragendorff’s Reagent
  • Target: Tertiary amines, alkaloids, quaternary salts.

  • Response:

    • Piperidone (SM): Bright Orange/Red spot (Positive).

    • N-Acyl Product: Faint yellow or No Spot (Negative).

  • Why it works: The reagent relies on the formation of an ion pair between the heavy metal complex (

    
    ) and a protonated nitrogen. The amide nitrogen in the product is too weakly basic to protonate under these conditions [1, 2].
    
2. Ninhydrin[1][4][5][6]
  • Target: Primary and secondary amines (Free N-H).

  • Response:

    • Piperidone (SM): Pink/Red/Purple spot upon heating.[7]

    • N-Acyl Product: No reaction (Negative).

  • Why it works: Ninhydrin requires a free N-H to form the Ruhemann's purple complex. The tertiary amide product lacks this handle.

Method C: Universal Stains (Destructive)

When the product is aliphatic (UV inactive) and you need to quantify purity.

1. Iodine Vapor
  • Target: General organic compounds (lipophilic interaction).

  • Response: Brown spots on yellow background.[1][8][9]

  • Pros: Reversible; allows for subsequent chemical staining on the same plate.

2. Phosphomolybdic Acid (PMA)[10]
  • Target: General reducing agents and organic compounds.[1][7][8][11]

  • Response: Dark green/blue spots on a light green background after heating.

  • Pros: Highly sensitive; excellent for visualizing the amide product if it lacks a UV chromophore.

Data Presentation: Response Matrix

Visualization MethodStarting Material (Piperidone)Product (N-Acyl Piperidone)Interpretation Value
UV (254 nm) Weak/None (unless conjugated)Strong (if aromatic R-group)Purity check for conjugated products.
Dragendorff Strong Orange/Red Negative / Faint YellowBest for confirming reaction completion.
Ninhydrin Strong Pink/Purple NegativeConfirms consumption of amine.
Iodine Vapor Brown SpotBrown SpotQuick, non-specific location of all spots.
PMA Stain Dark Blue/GreenDark Blue/Green High sensitivity for final product isolation.

Experimental Protocols

Protocol 1: Modified Dragendorff’s Reagent (Munier Modification)

Best for monitoring the disappearance of starting piperidone.

  • Solution A: Dissolve 1.7 g basic bismuth nitrate and 20 g tartaric acid in 80 mL water.

  • Solution B: Dissolve 16 g potassium iodide in 40 mL water.

  • Stock Solution: Mix equal volumes of A and B. (Stable for months in fridge).

  • Working Spray: Mix 10 g tartaric acid, 50 mL water, and 5 mL Stock Solution .

  • Procedure: Spray plate. Do not heat. Orange spots appear immediately on a yellow background.

Protocol 2: PMA (Phosphomolybdic Acid) Dip

Best for visualizing aliphatic amide products.

  • Recipe: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.

  • Procedure:

    • Dip the developed, dried TLC plate into the solution using forceps.

    • Wipe the back of the plate.[9]

    • Heat with a heat gun (approx. 150°C) or on a hot plate until dark green spots appear (usually 1-2 mins).

    • Note: Overheating turns the entire plate green/blue.

Protocol 3: Iodine Chamber (Reversible)
  • Setup: Place a few crystals of iodine in a glass jar containing silica gel. Cap tightly.

  • Procedure: Place the TLC plate in the jar for 30-60 seconds.

  • Observation: Remove and immediately circle spots with a pencil (they will fade).[9]

  • Post-Process: Once faded, the same plate can be sprayed with Dragendorff or Ninhydrin to differentiate the spots.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting a visualization method based on the specific stage of drug development (Reaction Monitoring vs. Purification).

TLC_Workflow Start Goal: Visualize N-Acyl Piperidone CheckStructure Check Acyl Group (R) Start->CheckStructure Aromatic Aromatic / Conjugated (e.g., Benzoyl) CheckStructure->Aromatic Aliphatic Aliphatic / Non-Conjugated (e.g., Acetyl) CheckStructure->Aliphatic UV_Step Method 1: UV (254 nm) Aromatic->UV_Step Strong Absorbance Iodine_Step Method 2: Iodine Vapor Aliphatic->Iodine_Step No Absorbance Completion_Check Is Reaction Complete? UV_Step->Completion_Check Iodine_Step->Completion_Check Dragendorff Method 3: Dragendorff / Ninhydrin (Detects Unreacted Amine) Completion_Check->Dragendorff Verify SM Consumption PMA Method 4: PMA Stain (High Sensitivity for Product) Completion_Check->PMA Verify Product Purity Result_SM Continue Reaction Dragendorff->Result_SM Orange Spot = Incomplete Result_Prod Isolate Product PMA->Result_Prod Dark Spot = Product

Caption: Decision matrix for selecting TLC visualization based on chemical structure and experimental stage.

References

  • Chemistry LibreTexts. (2025). Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1977). TLC sensitivity of six modifications of Dragendorff's reagent. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains and Dips.[5][8][9][12][13] Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Tips. Retrieved from [Link]

Sources

Validation

Structural Confirmation of 1-(2-Chlorobenzoyl)piperidin-4-one: SC-XRD vs. Spectroscopic Alternatives

Executive Summary & Core Directive Objective: This guide provides a technical roadmap for the structural confirmation of 1-(2-Chlorobenzoyl)piperidin-4-one (CAS 1016700-87-0). While standard spectroscopic methods (NMR, I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical roadmap for the structural confirmation of 1-(2-Chlorobenzoyl)piperidin-4-one (CAS 1016700-87-0). While standard spectroscopic methods (NMR, IR, MS) provide connectivity data, they often fail to resolve specific conformational ambiguities inherent to ortho-substituted benzamides.

The Challenge: N-benzoylpiperidines exhibit restricted rotation around the amide bond (


), leading to rotamers that complicate NMR spectra (broadening or doubling of signals). Furthermore, the steric bulk of the ortho-chloro substituent forces a specific twist angle between the phenyl and piperidine rings that solution-phase methods cannot accurately quantify.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the requisite "gold standard" for determining the absolute spatial arrangement, ring pucker (chair/boat), and the precise torsion angle defined by the steric clash of the 2-chloro group.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the utility of SC-XRD against standard alternatives for this specific molecular class.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR Mass Spectrometry (HRMS)
Primary Output 3D Atom coordinates, Bond lengths/angles, Packing.Connectivity, Chemical environment.[1]Molecular formula, Fragmentation pattern.
Conformational Insight Absolute. Determines exact chair/boat conformation and amide twist.Averaged. Fast exchange on NMR timescale often obscures specific conformers.None.
Steric Resolution Resolves the exact position of the 2-Cl substituent relative to the carbonyl oxygen.Inferential (via NOESY/ROESY), but often ambiguous due to signal overlap.None.
Sample State Solid (Single Crystal).[2]Solution (

,

).
Gas/Ion phase.
Limitation Requires a high-quality single crystal (0.1–0.3 mm).Dynamic processes (rotamers) cause line broadening.Cannot distinguish stereoisomers effectively.
Technical Insight: The "Ortho-Effect" in NMR

In 1-(2-chlorobenzoyl)piperidin-4-one, the amide bond has partial double-bond character (approx. 1.32–1.35 Å). The 2-chloro substituent introduces significant steric hindrance, preventing the phenyl ring from becoming coplanar with the amide group.

  • NMR Observation: You will likely observe broad singlets for the piperidine protons at room temperature due to restricted rotation.

  • XRD Resolution: XRD freezes this rotation, providing the precise torsion angle

    
     (C-N-C-C) that defines the low-energy solid-state conformation.
    

Experimental Protocol: Structure Determination

This protocol is synthesized from successful characterizations of analogous N-benzoylpiperidine derivatives [1, 2].

Phase 1: Crystallization (The Critical Step)

Obtaining diffraction-quality crystals is the primary bottleneck.

  • Method: Slow Evaporation.[3][4]

  • Solvent System: Ethanol (95%) or Ethyl Methyl Ketone (EMK). Note: EMK has yielded high-quality crystals for the 4-chloro analog [3].

  • Procedure:

    • Dissolve 50 mg of pure 1-(2-chlorobenzoyl)piperidin-4-one in 5 mL of solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at 25°C.

    • Harvest: Crystals should appear within 5–10 days.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker APEX-II or similar diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).[2]
  • Temperature: 100 K (preferred to reduce thermal motion) or 296 K.

  • Strategy: Collect a full sphere of data to ensure high redundancy.

Phase 3: Self-Validating the Model

To ensure the trustworthiness of your structure, verify these metrics:

  • R-factor (

    
    ):  Should be < 0.05 (5%) for a publishable structure.
    
  • Goodness of Fit (GoF): Should approach 1.0.

  • Disorder: Check the piperidine ring. It typically adopts a chair conformation , but the 4-ketone moiety can induce flattening. Look for elongated thermal ellipsoids indicating possible disorder.

Visualization of Structural Determination Workflow

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where SC-XRD resolves ambiguities left by NMR.

G cluster_0 Synthesis & Initial Screening cluster_1 Definitive Characterization (SC-XRD) Start Crude 1-(2-Chlorobenzoyl) piperidin-4-one NMR 1H NMR Analysis (CDCl3) Start->NMR Result_NMR Result: Broad Signals? (Rotamer Ambiguity) NMR->Result_NMR Cryst Recrystallization (Slow Evap: EtOH or EMK) Result_NMR->Cryst Ambiguity Requires Solid State Proof Check Crystal Quality Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline? Retry Solvent XRD X-Ray Diffraction (Mo/Cu Source) Check->XRD Clear/Prismatic Solve Structure Solution (SHELXT / Olex2) XRD->Solve Final FINAL MODEL: 1. Absolute Conformation (Chair) 2. Amide Twist Angle 3. 2-Cl Position Solve->Final

Figure 1: Workflow for resolving conformational ambiguity in sterically hindered benzamides using SC-XRD.

Representative Crystallographic Data (Reference Standard)

Since the specific crystal data for the 2-chloro isomer is often proprietary or requires fresh measurement, the table below provides Reference Parameters derived from the closely related 4-chloro analog [3] and general piperidine-4-one derivatives. Use these values to benchmark your experimental results.

Anticipated Crystal System: Monoclinic (Common for this scaffold).[1][2][4] Space Group:


 or 

.
ParameterReference Value (4-Cl Analog) [3]Expectation for 2-Cl Isomer
Crystal System MonoclinicMonoclinic
Space Group

Likely

or

a (Å) ~8.96~8.5 - 9.5
b (Å) ~19.61~14.0 - 20.0
c (Å) ~11.45~10.0 - 12.0

(Angle)
96.99°90° - 110°
Piperidine Conf. ChairDistorted Chair (due to ketone)
Amide Bond (

)
1.34 Å1.33 - 1.35 Å (Partial double bond)
Twist Angle (

)
< 30° (Planar tendency)> 45° (High twist due to ortho-Cl)

Critical Analysis: If your solved structure shows a Twist Angle (


) significantly larger than the 4-chloro reference, this confirms the steric influence of the ortho-chloro group, validating the structure against the regioisomer.

References

  • Arulraj, S., et al. (2016).[5] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[4]

  • Rao, M., et al. (2016). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." PMC - NIH.

  • Sivakumar, R., et al. (2014).[5] "Growth and characterization of a new nonlinear optical piperidine derivative: 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate." International Journal of Engineering Research & Technology (IJERT), 3(1).

  • Weintraub, P. M., et al. (2003).[6] "Recent advances in the synthesis of piperidones and piperidines."[6] Tetrahedron, 59(17), 2953–2989.[6]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-(2-Chlorobenzoyl)piperidin-4-one

Executive Summary & Chemical Identity Objective: This guide defines the compliant disposal workflow for 1-(2-Chlorobenzoyl)piperidin-4-one . Improper disposal of this compound poses regulatory risks (RCRA non-compliance)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide defines the compliant disposal workflow for 1-(2-Chlorobenzoyl)piperidin-4-one . Improper disposal of this compound poses regulatory risks (RCRA non-compliance) and operational hazards (damage to non-scrubbed incinerators due to HCl generation).

Chemical Profile:

  • Chemical Name: 1-(2-Chlorobenzoyl)piperidin-4-one[1][2][3]

  • CAS Number: 1016700-87-0 (Note: Isomeric forms such as the 4-chlorobenzoyl derivative [CAS 53220-41-0] share identical disposal protocols).[2]

  • Functional Classification: Halogenated Aromatic Amide / Piperidinone derivative.

  • Physical State: Solid (typically off-white to pale yellow powder).[2]

  • Key Hazard: Skin/Eye Irritant; Potential Aquatic Toxicity; Halogenated Waste .

Hazard Identification & The "Why" Behind the Protocol

Expertise Insight: As a researcher, you might view this molecule simply as a synthesis intermediate. However, from a waste management perspective, the Chlorine (Cl) atom on the benzoyl ring is the critical determinant.

When organic compounds containing chlorine are incinerated, they generate Hydrogen Chloride (HCl) gas. If this waste is inadvertently routed to a standard fuel-blending incinerator lacking acid gas scrubbers, it can corrode the facility's infrastructure and violate emissions standards. Therefore, strict segregation into Halogenated Waste Streams is non-negotiable.

Hazard ClassSignal WordHazard Statement (GHS)Operational Implication
Skin Irrit. 2 WarningH315: Causes skin irritationDouble-glove (Nitrile) during waste transfer.[2]
Eye Irrit. 2A WarningH319: Causes serious eye irritationFace shield required if pouring solutions.
Aquatic Acute WarningH400/H402: Toxic to aquatic lifeZero-drain disposal policy. No sink disposal.[2]
Combustible Dust WarningMay form combustible dust concentrationsGround containers when transferring large solid volumes.

Pre-Disposal Treatment & Segregation

Trustworthiness Principle: A self-validating system requires that waste is characterized before it enters the bin.[2]

A. Solid Waste (Pure Substance)

Most laboratory waste of this compound will be in solid form (expired shelf stock or weighing boat residues).

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2]

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids.[4]

  • Labeling: Must explicitly state "SOLID WASTE - TOXIC - HALOGENATED."[2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Solvent Rule: If dissolved in a halogenated solvent (Dichloromethane), the entire mixture is Halogenated Waste .

  • Cross-Contamination: If dissolved in a non-halogenated solvent (Acetone), the presence of 1-(2-Chlorobenzoyl)piperidin-4-one (>1-2%) generally necessitates re-classifying the entire container as Halogenated Waste to ensure proper incineration.[2]

Step-by-Step Disposal Workflow

Protocol 1: Solid Waste Handling (Primary Stream)
  • PPE Donning: Wear standard PPE plus nitrile gloves and safety goggles.

  • Transfer: Transfer solid waste into a clear, sealable polyethylene bag or HDPE container.

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel in the same solid waste bag.

  • Tagging: Affix a Hazardous Waste Tag.

    • Constituents: "1-(2-Chlorobenzoyl)piperidin-4-one" (Do not use abbreviations).[2]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Accumulation: Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Protocol 2: Spill Cleanup (Emergency Contingency)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: Cover the spill with a damp absorbent pad to prevent dust dispersion.

  • Clean: Scoop material into a waste container. Clean the surface with soap and water.[4]

  • Disposal: Treat all cleanup materials (pads, gloves) as Hazardous Solid Waste .

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating this specific compound to ensure downstream compliance.

DisposalWorkflow Start Waste Generation: 1-(2-Chlorobenzoyl)piperidin-4-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Is Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Is Solution SolidContainer Container: HDPE Jar or Double-lined Poly Bag SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling Labeling: Full Chemical Name + 'HALOGENATED' SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Solvent has Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) LiquidCheck->NonHaloSolvent Solvent is Clean HaloSolvent->Labeling Reclassify CRITICAL STEP: Reclassify as Halogenated Waste (Due to solute Cl content) NonHaloSolvent->Reclassify Contaminated by Solute Reclassify->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Storage->Disposal

Caption: Decision tree ensuring 1-(2-Chlorobenzoyl)piperidin-4-one is routed to halogen-compatible incineration streams regardless of physical state.

Regulatory & Compliance Data

RCRA Waste Classification (USA)

While 1-(2-Chlorobenzoyl)piperidin-4-one is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" liability system.[2]

  • Waste Code: If the material is a pure substance being discarded, it is often classified as D000 (Unlisted Hazardous Waste) or D022 (if Chloroform is present as a contaminant).

  • Best Practice: Many institutions assign an internal "Halogenated Organic" code (e.g., generic code F001/F002 logic applied to the stream) to ensure it goes to the correct incinerator.

  • TSCA Status: Ensure the compound is listed on the TSCA inventory if used for commercial purposes; for R&D, it falls under the R&D exemption but requires strict disposal tracking.

Global Harmonized System (GHS)

Ensure your waste labels carry the following pictograms based on the SDS:

  • GHS07 (Exclamation Mark): Irritant.[2][4]

  • GHS09 (Environment): If aquatic toxicity is confirmed for your specific volume/concentration.[2]

References

  • United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

  • PubChem. (2023).[2] Compound Summary: 4-(4-Chlorobenzoyl)piperidine (Structural Analog for Toxicity Data). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Chlorobenzoyl)piperidin-4-one

Topic: Personal protective equipment for handling 1-(2-Chlorobenzoyl)piperidin-4-one Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(2-Chlorobenzoyl)piperidin-4-one Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Executive Summary & Chemical Context

1-(2-Chlorobenzoyl)piperidin-4-one (CAS: 1016700-87-0) is a specialized pharmaceutical intermediate used primarily in the synthesis of bioactive scaffolds (e.g., analgesics, anti-inflammatory agents).[1][2]

Critical Safety Notice: As a research-grade intermediate, this compound lacks a comprehensive REACH or OSHA toxicity dossier. Standard Safety Data Sheets (SDS) often list "No Data Available" for specific toxicological endpoints. Therefore, you must apply the Precautionary Principle.

This guide utilizes Structure-Activity Relationship (SAR) analysis to extrapolate hazards from the piperidin-4-one core and the chlorobenzoyl moiety. We treat this substance as a potential sensitizer and severe eye irritant until proven otherwise.[3][4]

Hazard Identification (SAR-Extrapolated)

Do not rely solely on generic "Irritant" labels. The following risk profile is derived from functional group analysis.

Hazard ClassPredicted GHS CodeRisk Justification (Mechanism)
Acute Toxicity (Oral) H302 (Harmful)Piperidin-4-one derivatives frequently exhibit moderate oral toxicity (LD50 < 2000 mg/kg).
Skin Corrosion/Irritation H315 (Irritant)The ketone functionality combined with the amine-derivative structure can defat skin and cause dermatitis.
Serious Eye Damage H318 (Severe)High Risk. The chlorobenzoyl group can increase lipophilicity, potentially allowing rapid corneal penetration and irreversible damage.[3]
Sensitization H317 (Potential)Halogenated aromatics are structural alerts for skin sensitization (delayed hypersensitivity).[3]
STOT - SE H335 (Resp.[5][6] Irrit.)Fine dusts from this solid are highly irritating to mucous membranes.[3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Use this matrix to select equipment based on your specific manipulation.

Glove Selection Protocol

The Myth of "One Glove Fits All": Standard nitrile gloves (4 mil) are adequate for incidental contact with the solid.[3] However, if this compound is dissolved in organic solvents (DCM, DMF), the solvent's permeation rate dictates the glove choice.[3]

State of MatterRecommended MaterialThicknessBreakthrough TimeAction on Contact
Solid / Powder Nitrile (Industrial Grade)

0.11 mm (4-5 mil)
> 480 minWash gloves, remove, wash hands.
Solution (Alcohols) Nitrile (Extended Cuff)

0.20 mm (8 mil)
> 240 minImmediate removal.[3]
Solution (DCM/Chloroform) Laminate (Silver Shield) Multi-layer> 480 minCritical: Nitrile degrades in <2 mins in DCM.
Respiratory & Eye Protection[1][5][7]
  • Solids (Weighing/Transfer): Use a NIOSH N95 or P100 respirator if working outside a fume hood.[3]

  • Solutions: All work must be performed in a Class II Fume Hood. If hood failure occurs, use a Full-Face Respirator with Organic Vapor (OV) cartridges .

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory.[3] Safety glasses with side shields offer zero protection against fine dusts or splashes that can run down the forehead.[3]

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

SafeHandling Start Start: Task Definition StateCheck Is compound Solid or in Solution? Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Dissolved (Solvent) StateCheck->Solution Control_Solid Engineering Control: Powder Containment Hood or Static-Dissipative Balance Enclosure Solid->Control_Solid Weighing Weighing Station PPE_Solid PPE: Nitrile Gloves + N95 (if open) + Goggles Weighing->PPE_Solid Control_Solid->Weighing Process Execute Synthesis/Transfer PPE_Solid->Process SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Standard Polar/Non-Polar (MeOH, EtOAc) SolventCheck->Standard PPE_Halo PPE: Laminate Gloves + Fume Hood Halogenated->PPE_Halo PPE_Std PPE: Thick Nitrile + Fume Hood Standard->PPE_Std PPE_Halo->Process PPE_Std->Process Waste Disposal: Halogenated Waste Stream Process->Waste

Figure 1: Risk-Based Operational Logic. Note the specific divergence for halogenated solvents, which require laminate gloves.[3]

Specific Procedural Guidance

Weighing & Static Control

Piperidin-4-one derivatives are often fluffy, electrostatic solids.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Static discharge can cause the powder to "jump," creating an aerosol hazard.[3]

  • Technique: Do not use a spatula to "flick" powder.[3] Use a tapping motion.[3]

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.[3]

Solubilization (Exotherm Warning)

When dissolving 1-(2-Chlorobenzoyl)piperidin-4-one in reactive solvents (e.g., acid chlorides or strong bases):

  • Protocol: Add the solid to the solvent in small portions.

  • Why? The ketone group at position 4 is reactive.[3] Rapid addition can trigger localized exotherms or clumping, leading to splash hazards.[3]

Emergency Response & Spill Management

Self-Validating Response System: Every user must know the "Two-Step Neutralization" before opening the bottle.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow dust to settle - 2 mins) Spill->Evacuate PPE_Don 2. Don PPE: Double Nitrile + P100 Resp + Goggles Evacuate->PPE_Don Type Type? PPE_Don->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet Clean_Dry Cover with wet paper towels (Prevent dust) -> Scoop Dry->Clean_Dry Clean_Wet Absorb with Vermiculite or Polypropylene Pads Wet->Clean_Wet Disposal Bag -> Label 'Halogenated Toxic' -> EHS Pickup Clean_Dry->Disposal Clean_Wet->Disposal

Figure 2: Emergency Spill Response Protocol. Emphasis on preventing dust generation for dry spills.

First Aid Measures
  • Eye Contact: Flush for 15 minutes minimum .[7] The lipophilic nature of the chlorobenzoyl group means water alone may not immediately remove the compound.[3] Use an eye wash station with a saline solution if available.[3] Seek ophthalmological consult.

  • Skin Contact: Wash with soap and water.[3][5][8][9][7][10] Do not use alcohol to wash skin; it acts as a vehicle, driving the chemical deeper into the dermis.[3]

Waste Disposal & Deactivation

Regulatory Classification: Due to the chlorine atom, this compound must be treated as Halogenated Organic Waste .[3]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) unless your facility burns all waste as halogenated.[3] Halogens corrode standard incinerators.

  • Container Labeling: Label clearly as "Contains 1-(2-Chlorobenzoyl)piperidin-4-one - Potential Sensitizer."

  • Glassware: Rinse glassware with Acetone inside the fume hood, then dispose of the acetone rinse in the Halogenated Waste container.

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Chlorobenzoyl)piperidin-4-one
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